Fluocinolone Acetonide
説明
Structure
3D Structure
特性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLZLNTKCEFIT-VSXGLTOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040674 | |
| Record name | Fluocinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONE & HEXANE, WHITE, CRYSTALLINE POWDER | |
CAS No. |
67-73-2 | |
| Record name | Fluocinolone 16,17-acetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinolone acetonide [USAN:USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluocinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocinolone acetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CD5FD6S2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
266-268, 266 °C | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluocinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the binding affinity of fluocinolone (B42009) acetonide for the glucocorticoid receptor (GR). Fluocinolone acetonide is a potent synthetic fluorinated corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. A critical determinant of its potency is its high affinity for the glucocorticoid receptor, a ligand-activated transcription factor that mediates the physiological and pharmacological effects of glucocorticoids. Understanding the nuances of this interaction is paramount for the development of novel therapeutics targeting a spectrum of inflammatory and autoimmune disorders.
The Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a member of the nuclear receptor superfamily.[1] In its inactive state, the GR resides predominantly in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (HSP90) and other cochaperones.[2][3] This complex maintains the receptor in a conformation that is primed for high-affinity ligand binding.[4]
Upon binding of a glucocorticoid agonist like this compound, the GR undergoes a conformational change, leading to its dissociation from the chaperone protein complex.[3] This dissociation exposes a nuclear localization sequence, facilitating the translocation of the ligand-receptor complex into the nucleus.[4] Within the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][5] This interaction with GREs allows the GR to either activate or repress gene transcription, leading to the diverse physiological and therapeutic effects of glucocorticoids.[3][5]
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of this compound for the glucocorticoid receptor has been quantified using various in vitro assays. A commonly used metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand. This compound demonstrates a high affinity for the GR, with a reported IC50 of 2.0 nM in a radioligand binding assay.[6] The relative binding affinity (RBA) of different corticosteroids is often compared to dexamethasone (B1670325), a standard reference glucocorticoid.
| Corticosteroid | Relative Binding Affinity (RBA) (Dexamethasone = 100) | Dissociation Constant (Kd) (nM) |
| Mometasone Furoate | Highest | - |
| Fluticasone (B1203827) Propionate (B1217596) | 1910[1] | 0.5 |
| This compound | - | - |
| Budesonide | 855[1] | - |
| Triamcinolone Acetonide | ~400[1] | - |
| Dexamethasone | 100 | 9.36[7] |
| Prednisolone | 1.5[1] | - |
Note: A direct RBA value for this compound in comparison to dexamethasone was not available in the searched literature. However, its low IC50 value suggests a high binding affinity. The table presents data for other commonly used corticosteroids for comparative purposes.
Experimental Protocols for Determining GR Binding Affinity
The determination of a compound's binding affinity for the glucocorticoid receptor is a cornerstone of its preclinical characterization. The two most prevalent methods for this are the radioligand binding assay and the cell-based reporter gene assay.
Radioligand Binding Assay (Competitive)
This assay is considered a gold standard for quantifying the affinity of a ligand for its receptor.[1][8] It directly measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR.[1]
Methodology:
-
Preparation of GR-Containing Lysate: Human embryonic kidney (HEK293) cells overexpressing the human glucocorticoid receptor are harvested and lysed to create a cell-free system containing the receptor.[9] Alternatively, cytosolic fractions from tissues with high GR expression, such as rat liver, can be used.
-
Incubation: The GR-containing lysate is incubated with a fixed concentration of a radiolabeled GR ligand (e.g., [3H]-dexamethasone) and varying concentrations of the unlabeled test compound (this compound).[9]
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 18 hours at 4°C) to allow the binding reaction to reach equilibrium.[9]
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods such as filtration, where the mixture is passed through a filter that traps the larger receptor-ligand complexes, or by using charcoal-dextran which adsorbs the free radioligand.[1]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.[1][9]
-
Data Analysis: The data is plotted as the percentage of specific binding against the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9][10]
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to activate the GR and induce the transcription of a reporter gene.[11] The level of reporter gene expression is proportional to the extent of GR activation.
Methodology:
-
Cell Line and Reporter Construct: A suitable human cell line, such as HeLa or A549, is stably transfected with a reporter plasmid.[12] This plasmid contains multiple copies of a glucocorticoid response element (GRE) upstream of a reporter gene, typically luciferase.[12] These cells are engineered to provide constitutive expression of the human GR.[11]
-
Cell Culture and Treatment: The engineered cells are cultured in 96-well plates and then treated with varying concentrations of the test compound (this compound).[12]
-
Incubation: The cells are incubated for a defined period (e.g., 14-24 hours) to allow for GR activation, nuclear translocation, and subsequent reporter gene expression.[12]
-
Cell Lysis and Luciferase Assay: The cells are lysed to release the cellular components, including the luciferase enzyme. A luciferase substrate is then added, and the resulting luminescence is measured using a luminometer.[12]
-
Data Analysis: The luminescence data is normalized to a control and plotted against the logarithm of the test compound concentration. A dose-response curve is generated to determine the half-maximal effective concentration (EC50), which reflects the potency of the compound in activating GR-mediated gene transcription. This compound has been shown to increase the transcriptional activity of the GR in HeLa cells with an EC50 of 0.7 nM.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. ovid.com [ovid.com]
A Technical Guide to the Fluocinolone Acetonide Signaling Pathway in Inflammatory Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone (B42009) acetonide is a potent, synthetic fluorinated corticosteroid widely employed in the management of various inflammatory and pruritic dermatoses.[1][2] Its therapeutic efficacy stems from its profound ability to modulate the intricate signaling networks within inflammatory cells, thereby suppressing the expression of pro-inflammatory mediators and dampening the overall immune response.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways governed by fluocinolone acetonide in key inflammatory cells. We will detail the canonical glucocorticoid receptor-mediated pathways, present quantitative data on its anti-inflammatory effects, provide standardized experimental protocols for studying these effects, and visualize the core signaling cascades.
Core Mechanism of Action: Glucocorticoid Receptor (GR) Engagement
The biological effects of this compound are primarily mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily.[1][4]
-
Ligand Binding and Receptor Activation : In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. This compound, being lipophilic, readily diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[3][5] This binding event induces a conformational change in the GR, causing its dissociation from the inhibitory heat shock protein complex.[6]
-
Nuclear Translocation : The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus.[1][4]
-
Modulation of Gene Expression : Once in the nucleus, the this compound-GR complex modulates the transcription of target genes through two primary genomic mechanisms: transactivation and transrepression .[7][8] It is the balance between these two pathways that defines the therapeutic anti-inflammatory effects versus potential side effects.[7]
Genomic Signaling Pathways
The anti-inflammatory actions of this compound are predominantly achieved through the regulation of gene expression.[8]
Transactivation: Upregulation of Anti-inflammatory Genes
In the nucleus, homodimers of the activated GR can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[7] This binding initiates the transcription of various anti-inflammatory proteins, including:
-
Annexin A1 (Lipocortin-1) : Inhibits phospholipase A2, thereby blocking the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][9]
-
MAPK Phosphatase-1 (MKP-1) : Dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are key components of pro-inflammatory signaling cascades.[10]
-
Inhibitor of NF-κB (IκBα) : Sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation.[5]
Transrepression: Inhibition of Pro-inflammatory Transcription Factors
Transrepression is considered the major mechanism behind the anti-inflammatory and immunosuppressive effects of glucocorticoids.[4][7] This process involves the GR complex interfering with the activity of other transcription factors without directly binding to DNA. The primary targets are:
-
Nuclear Factor-kappa B (NF-κB) : A master regulator of inflammation, NF-κB controls the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1][5] The activated GR can inhibit NF-κB signaling by either physically interacting with its p65 subunit, preventing it from binding to DNA, or by inducing the expression of IκBα.[5]
-
Activator Protein-1 (AP-1) : Another critical transcription factor in the inflammatory response, AP-1 (a dimer of Fos and Jun proteins) is also a target of GR-mediated repression.[1][10] The activated GR can bind to components of the AP-1 complex, thereby inhibiting its transcriptional activity.[4]
The diagram below illustrates the overarching genomic signaling pathways of this compound.
The following diagram provides a more focused view of the inhibition of the NF-κB pathway, a cornerstone of this compound's anti-inflammatory effect.
Quantitative Data Summary
The anti-inflammatory potency of this compound has been quantified in various cellular models. The following table summarizes key findings from a study on human THP-1 derived foam cells, a model relevant to inflammatory diseases like atherosclerosis.[5][6][11]
| Parameter Measured | Cell Model | Treatment Concentration | Result | Reference |
| TNF-α Secretion | Human THP-1 Foam Cells | 1 µg/mL | Substantial reduction in secretion | [5][6] |
| M-CSF Secretion | Human THP-1 Foam Cells | 1 µg/mL | Substantial reduction in secretion | [5][6] |
| MIP-3α Secretion | Human THP-1 Foam Cells | 1 µg/mL | Substantial reduction in secretion | [5][6] |
| CD14 Secretion | Human THP-1 Foam Cells | 1 µg/mL | Substantial reduction in secretion | [5][6] |
| Cholesteryl Ester Accumulation | Human THP-1 Foam Cells | 1 µg/mL & 10 µg/mL | Significant reduction in lipid accumulation | [5][11] |
| IL-1β and IL-6 Expression | Inflamed Human Dental Pulp Cells | Not Specified | Increased expression in inflamed cells was reduced by FA treatment | [12] |
Note: The term "substantial reduction" is used as reported in the source, which did not provide specific percentage inhibition values in the abstract.[5][6]
Experimental Protocols
To investigate the effects of this compound on inflammatory signaling, several standard molecular and cellular biology techniques are employed.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the anti-inflammatory effects of a compound like this compound.
Protocol: Western Blotting for IκBα Degradation
This protocol is designed to assess NF-κB activation by measuring the degradation of its inhibitor, IκBα.[13]
-
Cell Culture and Treatment : Plate inflammatory cells (e.g., RAW 264.7 macrophages) at an appropriate density. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate with an inflammatory agent (e.g., 1 µg/mL LPS) for 30 minutes.
-
Lysate Preparation : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[13] Scrape the cells, incubate the lysate on ice for 20 minutes, and then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris.[13]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation : Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
Gel Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10-12% polyacrylamide). Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[15]
-
Antibody Incubation : Incubate the membrane with a primary antibody against IκBα overnight at 4°C with gentle agitation.[15] Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[13]
-
Analysis : Quantify band intensity. A decrease in the IκBα band upon LPS stimulation, which is rescued by this compound pre-treatment, indicates inhibition of the NF-κB pathway. Re-probe the membrane for a loading control (e.g., β-actin) to ensure equal protein loading.[13]
Protocol: qPCR for TNF-α Gene Expression
This protocol quantifies the mRNA levels of the pro-inflammatory cytokine TNF-α.[17][18]
-
Cell Culture and Treatment : Treat cells as described in section 5.2, typically with a longer inflammatory stimulation time (e.g., 4-6 hours).
-
RNA Isolation : Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[18] Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.[18][19]
-
Quantitative PCR (qPCR) : Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and specific primers for TNF-α and a housekeeping gene (e.g., GAPDH).[17][19]
-
Thermal Cycling : Perform the qPCR using a real-time PCR system with thermal cycling conditions such as: initial denaturation at 95°C for 2-5 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[18]
-
Data Analysis : Calculate the relative expression of TNF-α mRNA using the ΔΔCt method, normalizing to the housekeeping gene. A decrease in relative expression in this compound-treated samples indicates transcriptional repression.
Protocol: ELISA for IL-6 Secretion
This protocol quantifies the concentration of the secreted pro-inflammatory cytokine IL-6 in the cell culture supernatant.[20][21]
-
Sample Collection : Collect the cell culture supernatant after cell treatment (e.g., 24-hour stimulation). Centrifuge to remove any cells or debris.[21]
-
ELISA Procedure : Use a commercial human or mouse IL-6 ELISA kit and follow the manufacturer's protocol.[20][22]
-
Add standards and samples in duplicate to the wells of a microplate pre-coated with an anti-IL-6 capture antibody.[20] Incubate for 2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add a biotinylated detection antibody specific for IL-6 to each well and incubate for 1 hour.[20]
-
Wash the wells again.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour.[23]
-
Wash the wells.
-
Add a TMB substrate solution and incubate in the dark for 15-30 minutes, allowing a blue color to develop.[21]
-
Stop the reaction by adding a stop solution, which will turn the color to yellow.[20]
-
-
Data Acquisition : Immediately measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the concentration of IL-6 in the samples from this standard curve.
Conclusion
This compound is a powerful anti-inflammatory agent that operates through well-defined genomic signaling pathways centered on the glucocorticoid receptor. Its primary mechanism involves the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, leading to a broad suppression of the inflammatory cascade. Concurrently, it promotes the transactivation of anti-inflammatory genes that further resolve inflammation. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and other related corticosteroids in inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of this compound, ProRoot MTA and their combination on inflammation and odontogenic differentiation of inflamed human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. aijoc.com [aijoc.com]
- 18. Indexing TNF-α gene expression using a gene-targeted reporter cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. bmgrp.com [bmgrp.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. ldn.de [ldn.de]
- 23. documents.thermofisher.com [documents.thermofisher.com]
The Impact of Fluocinolone Acetonide on Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of the synthetic corticosteroid fluocinolone (B42009) acetonide on cytokine expression profiles. By delving into its mechanism of action, summarizing quantitative data from key studies, and providing detailed experimental protocols, this document serves as a comprehensive resource for understanding the immunomodulatory properties of this potent anti-inflammatory agent.
Core Mechanism of Action
Fluocinolone acetonide, a glucocorticoid receptor agonist, exerts its anti-inflammatory effects by modulating the transcription of genes involved in the inflammatory cascade.[1][2] Upon diffusing through the cell membrane, it binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it influences gene expression through two primary mechanisms:
-
Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3] By physically interacting with NF-κB, the this compound-GR complex blocks its ability to promote the transcription of various pro-inflammatory cytokines.[3]
A key molecular action of this compound is the inhibition of phospholipase A2.[1][2] This enzyme is crucial for the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting phospholipase A2, this compound effectively curtails the production of these inflammatory molecules.[1][2]
Quantitative Effects on Cytokine Expression
This compound has been demonstrated to significantly alter the expression of a range of pro-inflammatory cytokines in various experimental and clinical settings. The following tables summarize the quantitative data from key studies.
Vitreous Fluid Cytokine Levels in Diabetic Macular Edema (ILUVIT Study)
This study investigated the changes in vitreous inflammatory and angiogenic cytokine levels in patients with diabetic macular edema following a single intravitreal injection of a 0.19 mg this compound implant.[4][5] Vitreous fluid samples were analyzed at baseline and at 1 and 6 months post-injection.
| Cytokine | Baseline (Mean ± SD) pg/mL | Month 1 (Mean ± SD) pg/mL | Month 6 (Mean ± SD) pg/mL | p-value (Baseline vs. Month 6) |
| IL-6 | 84.30 ± 126.81 | 49.35 ± 57.07 | 46.93 ± 79.63 | < 0.05 |
| IP-10 | 5835.9 ± 5301.1 | 3589.6 ± 3210.8 | 2589.9 ± 2378.4 | < 0.05 |
| MCP-1 | 1279.1 ± 726.2 | 871.4 ± 511.1 | 671.2 ± 399.5 | < 0.05 |
| CD54 | 1.89 ± 1.13 | 1.45 ± 0.89 | 1.27 ± 0.76 | < 0.05 |
Data extracted from the ILUVIT study.[4][5]
Cytokine Secretion from Human THP-1 Derived Foam Cells
This in vitro study explored the effect of this compound (1 µg/mL) on cytokine secretion from human THP-1 derived foam cells, a model relevant to atherosclerosis.[3][6]
| Cytokine | Treatment Group | Relative Secretion (Normalized to Control) | Statistical Significance |
| CD14 | This compound | Significantly Reduced | p < 0.05 |
| M-CSF | This compound | Significantly Reduced | p < 0.05 |
| MIP-3α | This compound | Significantly Reduced | p < 0.05 |
| TNF-α | This compound | Significantly Reduced | p < 0.05 |
| IL-1β | This compound | Downregulated | Not Statistically Significant |
| IL-6 | This compound | Downregulated | Not Statistically Significant |
Data summarized from "The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures".[3][6]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitreous cytokine levels following the administration of a single 0.19 mg this compound (ILUVIEN®) implant in patients with refractory diabetic macular edema (DME)—results from the ILUVIT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Biological Activity of Fluocinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone (B42009) acetonide is a potent, synthetic, fluorinated corticosteroid widely utilized for its anti-inflammatory, immunosuppressive, and antipruritic properties in various dermatological and ophthalmic applications.[1][2][3] As a member of the glucocorticoid class, its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR).[4][5] Understanding the specific in vitro biological activities of fluocinolone acetonide is critical for elucidating its mechanism of action, developing new therapeutic strategies, and conducting preclinical evaluations.
This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
The primary mechanism of action for this compound is its function as a potent agonist for the glucocorticoid receptor, a member of the nuclear receptor superfamily.[1][4] The signaling cascade can be broadly categorized into genomic and non-genomic effects, with the genomic pathway being the most well-characterized.
Upon diffusing into the cell, this compound binds to the cytosolic GR, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).[4] This binding event induces a conformational change, leading to the dissociation of the HSPs. The activated drug-receptor complex then translocates into the nucleus.[1][4]
Inside the nucleus, the complex modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4] This interaction upregulates the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1).[1][4] Annexin A1 proceeds to inhibit phospholipase A2, an enzyme critical for releasing arachidonic acid from the cell membrane, thereby blocking the downstream synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4][6]
-
Transrepression: The activated GR complex can also suppress inflammation by interfering with the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][7] this compound treatment upregulates the gene for NF-κB inhibitor alpha (IκBα).[7] This newly synthesized IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[7][8]
Quantitative In Vitro Biological Activity
The potency and efficacy of this compound have been quantified across various in vitro assays. These studies highlight its high affinity for the glucocorticoid receptor and its dose-dependent effects on cellular processes related to inflammation and tissue repair.
| Parameter | Assay Type | Cell Line / System | Result | Reference |
| GR Binding Affinity | Radioligand Binding Assay | Not Specified | IC₅₀ = 2.0 nM | [9] |
| GR Transcriptional Activity | Reporter Gene Assay | HeLa Cells | EC₅₀ = 0.7 nM | [9] |
| Cytokine Inhibition | ELISA / Cytokine Array | Human THP-1 Derived Foam Cells | Inhibition of CD14, M-CSF, MIP-3α, and TNF-α secretion at 0.1 and 1 µg/mL. | [8][10][11] |
| VEGF Inhibition | Not Specified | Human Retinal Pigment Epithelial (ARPE-19) Cells | Dose-dependent inhibition of VEGF secretion. | [9] |
| Cell Proliferation | MTT Assay | Human Dental Pulp Cells (HDPCs) | Significant stimulation of proliferation at low concentrations (0.1-10 µmol/L). | [12] |
| Extracellular Matrix Synthesis | Western Blot | Human Dental Pulp Cells (HDPCs) | Significantly stimulated fibronectin and type I collagen synthesis. | [12] |
| Lipid Accumulation | Not Specified | Human THP-1 Derived Foam Cells | Reduced cholesteryl ester accumulation; significantly better than dexamethasone (B1670325) at 1 and 10 µg/mL. | [10][11] |
| Cell Viability | Not Specified | Human THP-1 Derived Foam Cells | Improved foam cell survival at 0.1 and 1 µg/mL. | [8][10] |
Key In Vitro Experimental Protocols
Reproducible and robust in vitro assays are essential for evaluating the biological activity of corticosteroids like this compound. Below are detailed methodologies for key experiments.
Glucocorticoid Receptor Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound for the GR by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Prepare a cell lysate or cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., HeLa, A549) or tissue.
-
Incubation: Incubate the receptor preparation with a constant concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, separate the bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the receptor-ligand complex is retained.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
NF-κB Activation Analysis via Western Blot
This protocol assesses the effect of this compound on the NF-κB signaling pathway by measuring the protein levels of key components like IκBα and the phosphorylation status of NF-κB subunits (e.g., p65).[7]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes, THP-1 monocytes) and grow to desired confluency. Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α, LPS) to activate the NF-κB pathway.
-
Cell Lysis and Protein Extraction: Wash cells with cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Cytokine Secretion Assay (ELISA)
This assay quantifies the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines from cells.[5]
Methodology:
-
Cell Culture and Treatment: Seed immune cells or other relevant cell types (e.g., macrophages, PBMCs) in multi-well plates. Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Add a stimulating agent (e.g., LPS) to induce the production and secretion of cytokines. A vehicle-only control group should be included.
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the stimulated control. Determine the IC₅₀ value, which is the concentration required to inhibit 50% of cytokine release.[5]
Cell Proliferation Assay (MTT)
This colorimetric assay is used to assess the effects of this compound on cell viability and proliferation.[12]
Methodology:
-
Cell Seeding: Plate cells (e.g., human dental pulp cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1-50 μmol/L) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell proliferation.
Conclusion
The in vitro biological activity of this compound is characterized by its high-potency agonism of the glucocorticoid receptor. Quantitative data confirms its nanomolar affinity and transcriptional activity. Its mechanism of action involves the genomic modulation of both anti-inflammatory and pro-inflammatory gene expression, leading to potent, dose-dependent inhibition of key inflammatory mediators such as cytokines and VEGF. Furthermore, studies in specific cell types have demonstrated its capacity to influence cellular processes beyond inflammation, including cell proliferation and extracellular matrix synthesis. The standardized protocols provided herein offer a robust framework for the continued investigation and preclinical assessment of this compound and novel glucocorticoid compounds.
References
- 1. This compound | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Articles [globalrx.com]
- 7. benchchem.com [benchchem.com]
- 8. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fluocinolone Acetonide in Enhancing Chondrogenesis of Stem Cells: A Technical Guide
Executive Summary
Articular cartilage possesses a limited capacity for self-repair, presenting a significant challenge in treating degenerative joint diseases and cartilage injuries. Regenerative medicine, particularly the use of mesenchymal stem cells (MSCs) to generate new cartilage, offers a promising therapeutic avenue. Glucocorticoids are commonly included in chondrogenic differentiation media, and recent evidence highlights fluocinolone (B42009) acetonide (FA) as a particularly potent inducer of chondrogenesis. This technical guide provides an in-depth analysis of the role of fluocinolone acetonide in promoting the chondrogenic differentiation of stem cells, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Introduction: The Challenge of Cartilage Regeneration and the Role of Glucocorticoids
Chondrogenesis is the developmental process of cartilage formation from mesenchymal stem cells.[1][2] This intricate process is regulated by a complex interplay of growth factors, transcription factors, and signaling molecules.[3][4] In vitro, the chondrogenic differentiation of MSCs is typically induced by culturing the cells in a three-dimensional format, such as micromass pellets, in a defined medium containing growth factors like Transforming Growth Factor-beta (TGF-β).[5]
Glucocorticoids, such as dexamethasone (B1670325), are routinely incorporated into chondrogenic media to enhance differentiation.[6][7] However, the choice of glucocorticoid can significantly impact the efficiency and quality of the resulting cartilage. Recent studies have identified this compound as a superior alternative to commonly used glucocorticoids for promoting robust chondrogenesis.[8][9][10]
This compound: A Potent Synergistic Factor in TGF-β3-Mediated Chondrogenesis
This compound, a synthetic hydrocortisone (B1673445) derivative, has been shown to strongly enhance TGF-β3-mediated chondrogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs).[9][11][12] In combination with TGF-β3, FA has demonstrated superior performance in promoting the expression of key chondrogenic markers and the formation of a cartilage-like extracellular matrix when compared to other glucocorticoids like dexamethasone and triamcinolone (B434) acetonide.[8] This potent synergistic effect makes FA a promising candidate for developing more effective protocols for cartilage tissue engineering.[8][13]
Quantitative Analysis of Chondrogenic Induction
A comparative analysis of this compound, dexamethasone, and triamcinolone acetonide on the chondrogenic differentiation of hBMSCs in a micromass culture system supplemented with TGF-β3 reveals significant differences in their efficacy. The following tables summarize the key quantitative findings after 21 days of culture.
Table 1: Relative mRNA Expression of Chondrogenic Markers [8]
| Treatment Group | SOX9 Expression (Fold Change) | Aggrecan (ACAN) Expression (Fold Change) | Collagen Type II (COL2A1) Expression (Fold Change) |
| Control (TGF-β3 only) | 1.0 | 1.0 | 1.0 |
| This compound (FA) + TGF-β3 | ~4.5 | ~3.5 | ~4.0 |
| Dexamethasone (DEX) + TGF-β3 | ~2.0 | ~1.5 | ~1.8 |
| Triamcinolone Acetonide (TA) + TGF-β3 | ~3.0 | ~2.0 | ~2.5 |
| Data are approximated from graphical representations in Hara et al. (2015) and represent the fold change relative to the control group treated with TGF-β3 alone.[8] |
Table 2: Histological and Immunohistochemical Scoring of Chondrogenesis [8]
| Treatment Group | Safranin-O Staining (Glycosaminoglycan Content) | Collagen Type II Staining (Immunohistochemistry) |
| Control (TGF-β3 only) | Moderate | Moderate |
| This compound (FA) + TGF-β3 | Strong and widespread | Strong and widespread |
| Dexamethasone (DEX) + TGF-β3 | Moderate to Strong | Moderate to Strong |
| Triamcinolone Acetonide (TA) + TGF-β3 | Strong | Strong |
| Observations are based on representative images from Hara et al. (2015).[8] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its potent chondrogenic effects through the modulation of several key intracellular signaling pathways.[8] The primary mechanism involves its synergistic interaction with the TGF-β signaling cascade and the activation of the mTORC1/AKT pathway, both of which are crucial for robust cartilage formation.[8][9][11][12][14] The effects of FA are also dependent on its interaction with the glucocorticoid receptor.[9][11][12][14]
Enhancement of the TGF-β/Smad Signaling Pathway
This compound significantly enhances the TGF-β3-mediated signaling cascade, a critical pathway for initiating chondrogenesis.[8][9][14] This enhancement is characterized by an increased phosphorylation of Smad2 and Smad3, which then form a complex with Smad4.[8][9] This complex translocates to the nucleus and activates the transcription of key chondrogenic target genes, most notably SOX9, a master regulator of chondrogenesis.[8]
TGF-β/Smad Signaling Pathway Enhancement by this compound.
Activation of the mTORC1/AKT Signaling Pathway
In addition to its effects on the TGF-β/Smad pathway, this compound activates the mTORC1/AKT signaling pathway.[8][9][11][12][14] This pathway is integral to cell survival, proliferation, and protein synthesis, all of which are essential for the formation of a robust cartilage matrix.[8] Studies have shown that chemical inhibition of mTORC1 with rapamycin (B549165) or inhibition of AKT can significantly suppress the chondrogenic effects of this compound, confirming the importance of this pathway.[9][11][12]
mTORC1/AKT Signaling Pathway Activation by this compound.
Detailed Experimental Protocols
The following methodologies are standard for inducing and assessing the chondrogenic potential of this compound on mesenchymal stem cells.
Micromass Culture for Chondrogenic Induction
This protocol is a widely used method for inducing chondrogenesis in a three-dimensional cell culture environment, which mimics the in vivo process of mesenchymal condensation.[8]
Materials:
-
Human bone marrow-derived mesenchymal stem cells (hBMSCs)
-
Standard growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Chondrogenic basal medium (e.g., high-glucose DMEM)
-
Recombinant human TGF-β3 (10 ng/mL)
-
This compound (1 µM)
-
Dexamethasone (100 nM) - for comparison
-
Multi-well culture plates
-
Centrifuge
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Chondrogenesis, chondrocyte differentiation, and articular cartilage metabolism in health and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of TGF-β signaling in regulating chondrogenesis and osteogenesis during mandibular development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted signaling regulators of chondrogenesis: Implications in cartilage regeneration and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chondrogenic differentiation of mesenchymal stem cells from bone marrow: differentiation-dependent gene expression of matrix components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of dexamethasone concentration on cartilage tissue formation from human synovial derived stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid effects on chondrogenesis, differentiation and apoptosis in the murine ATDC5 chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound is a potent synergistic factor of TGF-β3-associated chondrogenesis of bone marrow-derived mesenchymal stem cells for articular surface regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chondrogenic Differentiation Potential of this compound Has Been Found - Okayama University [okayama-u.ac.jp]
- 11. This compound Is a Potent Synergistic Factor of TGF-β3-Associated Chondrogenesis of Bone Marrow-Derived Mesenchymal Stem Cells for Articular Surface Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Is a Potent Synergistic Factor of TGF‐β3–Associated Chondrogenesis of Bone Marrow–Derived Mesenchymal Stem Cells for Articular Surface Regeneration | Semantic Scholar [semanticscholar.org]
- 13. A Review of the Effectiveness and Side-Effects of this compound 0.1% in the Treatment of Oral Mucosal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Fluocinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro studies to evaluate the biological activity of fluocinolone (B42009) acetonide, a potent synthetic corticosteroid. The protocols detailed below are foundational for assessing its anti-inflammatory properties, mechanism of action, and effects on cell viability.
Fluocinolone acetonide is a glucocorticoid receptor agonist.[1] Its primary mechanism of action involves binding to cytoplasmic glucocorticoid receptors (GR).[1][2] This complex then moves to the nucleus, where it modifies the transcription of target genes, ultimately leading to the inhibition of pro-inflammatory mediators.[1][3]
Key Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. As a glucocorticoid, it binds to the GR, which then translocates to the nucleus.[4] In the nucleus, the GR complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] These transcription factors are crucial for the expression of genes that code for inflammatory cytokines, chemokines, and adhesion molecules.[4]
The anti-inflammatory actions of this compound are largely attributed to two main pathways:
-
Transrepression : The this compound-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors like NF-κB.[1] This leads to a decrease in the expression of inflammatory genes, including those for cytokines like TNF-α and IL-6.[1][5] A key aspect of this is the induction of IκBα, the inhibitor of NF-κB, which traps NF-κB in the cytoplasm.[6]
-
Transactivation : The complex also binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their expression.[1][2] One such gene codes for annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2.[2][7] This enzyme is responsible for releasing arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from in vitro studies.
Table 1: Receptor Binding and Transcriptional Activity
| Parameter | Value | Cell Line/System |
| IC₅₀ (GR Binding) | 2.0 nM | Radioligand binding assay[1] |
| EC₅₀ (GR Transcriptional Activity) | 0.7 nM | HeLa cells[1] |
Table 2: Effects on Cell Viability and Cytokine Production
| Assay | Cell Type | Concentration | Effect |
| Cell Viability | Human THP-1 derived foam cells | 0.1 and 1 µg/mL | Improved foam cell survival[5][8] |
| Human Dental Pulp Cells | 0.1-10 µmol/L | Stimulated cell proliferation[9] | |
| Cytokine Secretion | Human THP-1 derived foam cells | 0.1 and 1 µg/mL | Significant reduction of CD14, M-CSF, MIP-3α, and TNF-α[5][8] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound, ensuring that subsequent observations are not a result of cell death.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][10]
Materials:
-
Cells of interest (e.g., macrophages, keratinocytes)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[10]
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)[10]
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10] Incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the various concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control.[1][10] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[1][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[1][10]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a plate reader.[10]
Anti-inflammatory Assay: Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[1]
Materials:
-
Appropriate cells (e.g., macrophages, keratinocytes)
-
Inflammatory agent (e.g., lipopolysaccharide (LPS))
-
This compound
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Protocol:
-
Cell Culture and Treatment: Culture cells and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of various concentrations of this compound for a specified time.[1]
-
Sample Collection: Collect the cell culture supernatant.[1]
-
ELISA Procedure: Follow the manufacturer's instructions for the commercial ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (cell culture supernatant).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.[1]
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[1]
NF-κB Activity Assay
This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.[1]
Materials:
-
Cells of interest
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Commercial NF-κB activity assay kit
Protocol:
-
Cell Treatment: Treat cells with an inflammatory stimulus with or without pre-treatment with this compound.[1]
-
Nuclear Extract Preparation: Isolate nuclear proteins from the treated cells.[1]
-
NF-κB DNA Binding Assay: Use a commercial NF-κB activity assay kit to measure the binding of NF-κB in the nuclear extracts to a consensus DNA sequence.[1] The specific steps will be detailed in the kit's manual.
Gene Expression Analysis (qPCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in the mRNA levels of target genes.
Protocol:
-
RNA Extraction: Treat cells with this compound and extract total RNA.[1]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.[1]
-
qPCR Reaction: Perform qPCR using primers specific for the target genes (e.g., TNF-α, IL-6, IκBα) and a housekeeping gene for normalization.[1]
Protein Expression Analysis (Western Blot)
Western blotting is used to detect changes in the levels of specific proteins.
Protocol:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.[10]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil.[10]
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p65, phospho-p65, IκBα), followed by incubation with HRP-conjugated secondary antibodies.[6]
-
Detection: Use a chemiluminescent substrate to detect the protein bands.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Articles [globalrx.com]
- 8. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluocinolone Acetonide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone (B42009) acetonide is a potent, synthetic fluorinated corticosteroid widely recognized for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2][3] In the realm of cell culture, it serves as an invaluable tool for investigating a multitude of cellular processes, including inflammatory responses, cell viability and proliferation, and differentiation.[1] Its primary mechanism of action is through agonism of the glucocorticoid receptor (GR).[3] Upon binding, the fluocinolone acetonide-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1][2]
These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, complete with detailed protocols for key assays and a summary of effective concentrations in various cell lines.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects primarily through the glucocorticoid receptor signaling pathway. After diffusing through the cell membrane, it binds to the cytosolic GR, which is in a complex with heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the heat shock proteins and the translocation of the activated GR-ligand complex into the nucleus.[2]
Once in the nucleus, the complex can modulate gene expression via two main pathways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription. A key example is the upregulation of Annexin A1 (Lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1][2]
-
Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][4] This interaction blocks the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
Data Presentation: Effective Concentrations in Cell Culture
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. The following tables summarize concentrations and their observed effects from various studies.
Effects on Cell Viability and Proliferation
| Cell Line | Concentration | Effect |
| Human Dental Pulp Cells (HDPCs) | 0.1 - 10 µmol/L | Significantly stimulated cell proliferation[1][5] |
| Human Dental Pulp Cells (HDPCs) | 50 µmol/L | Cytotoxic effects observed[1] |
| THP-1 Derived Foam Cells | 0.1 and 1 µg/mL | Improved foam cell survival[1][4][6] |
| THP-1 Derived Foam Cells | 10 and 50 µg/mL | No significant difference in cell number compared to untreated cells[1] |
| HaCaT (Human Keratinocytes) | 10⁻⁸ M | Induced cell proliferation[1] |
| HaCaT (Human Keratinocytes) | 10⁻⁴ M | Reduced cell growth[1] |
Effects on Cytokine Secretion
| Cell Line | Concentration | Effect on Cytokine Secretion |
| THP-1 Derived Foam Cells | 1 µg/mL | Significantly reduced secretion of CD14, M-CSF, MIP-3α, and TNF-α[4][6][7] |
| HaCaT (Human Keratinocytes) | Not Specified | Glucocorticoids are known to inhibit the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α[1] |
Effects on Extracellular Matrix
| Cell Line | Concentration | Effect on Extracellular Matrix |
| Human Dental Pulp Cells (HDPCs) | 0.1 - 10 µmol/L | Significantly stimulated fibronectin and type I collagen synthesis[5] |
Experimental Protocols
The following are detailed protocols for common assays used to assess the effects of this compound in cell culture.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)[1]
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)[1]
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[1]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.[1]
Western Blot Analysis for Protein Expression
This protocol is for analyzing changes in the expression of specific proteins following treatment with this compound.
Materials:
-
Cells of interest treated with this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[1]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[1]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This assay is used to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from this compound-treated and control cells
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[8]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer.[8]
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.[8]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.[8]
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate.[8]
-
Substrate Addition: After a final wash, add the substrate solution and allow the color to develop.[8]
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.[8]
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[8]
Conclusion
This compound is a versatile and potent corticosteroid for in vitro research. The provided data on effective concentrations and detailed experimental protocols offer a solid foundation for researchers to design and execute experiments to investigate its effects on various cellular processes. Careful optimization of concentration and treatment duration for each specific cell type and experimental question is crucial for obtaining meaningful and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C24H30F2O6 | CID 6215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC-Based Quantification of Fluocinolone Acetonide
Introduction
Fluocinolone (B42009) acetonide is a synthetic corticosteroid utilized primarily in topical formulations for its anti-inflammatory and anti-pruritic properties. Accurate and precise quantification of fluocinolone acetonide in bulk drug substances and pharmaceutical dosage forms is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its high specificity, sensitivity, and resolving power. This document provides detailed application notes and protocols for the development and validation of a robust HPLC method for the quantification of this compound.
Experimental Protocols
A generalized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is detailed below. This protocol is a synthesis of various validated methods and can be adapted and optimized based on the specific laboratory instrumentation and sample matrix.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A liquid chromatograph equipped with a UV-Vis detector, pump, autosampler, and data acquisition software.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A variety of mobile phases can be employed. Common compositions include:
-
Methanol (B129727) and Water (e.g., 55:45 v/v).[1]
-
Acetonitrile (B52724), Water, and Tetrahydrofuran (B95107) (e.g., 13:77:10 v/v/v).[3][4]
-
Phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and Acetonitrile (e.g., 40:60 v/v).[2] The mobile phase should be freshly prepared, filtered through a 0.45 µm membrane filter, and degassed prior to use.[2]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection Wavelength: Detection is typically performed at 238 nm or 254 nm.[1][3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C or 40°C).[5]
2. Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh about 20 mg of USP this compound Reference Standard (RS) and transfer it to a 100 mL volumetric flask.[3][4] Dissolve in a suitable solvent mixture, such as a blend of acetonitrile and tetrahydrofuran (13:10), and dilute to volume with water.[3][4] Alternatively, methanol or a mixture of water and acetonitrile can be used as the diluent.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 0.5 - 30 µg/mL).[1]
3. Sample Preparation
The sample preparation procedure will vary depending on the dosage form.
-
For Ointments and Gels: Accurately weigh a quantity of the ointment or gel equivalent to a known amount of this compound.[2] Disperse the sample in a suitable solvent, such as glacial acetic acid followed by methanol, and stir until a homogenous mixture is obtained.[2] Centrifuge the mixture, collect the supernatant, and filter it through a 0.45 µm syringe filter before injection.[2]
-
For Topical Solutions: An accurately measured volume of the topical solution can be directly diluted with the mobile phase to the desired concentration.[6] An extraction step with a solvent like chloroform (B151607) may be necessary to separate this compound from interfering excipients.[6]
4. Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][7] The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically evaluated by analyzing a placebo and a spiked placebo sample to ensure no interference at the retention time of this compound.[2]
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions over a specified range.[1][2][7]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by recovery studies of spiked placebo samples at different concentration levels.[2][7]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][7]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][7]
Data Presentation
The following tables summarize typical quantitative data for HPLC-based this compound quantification from various sources.
Table 1: Chromatographic Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | Packing L1 |
| Mobile Phase | Methanol:Water (55:45 v/v)[1] | Phosphate Buffer (pH 4):Acetonitrile (40:60 v/v)[2] | Water:Acetonitrile:Tetrahydrofuran (77:13:10 v/v/v)[3][4] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | Adjusted for retention time of 9-13 min[3][4] |
| Detection Wavelength | 238 nm[1] | 295 nm[2] | 254 nm[3][4] |
| Retention Time | Not Specified | 5.037 min[2] | 9-13 min[3][4] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.625 - 1.875 µg/mL | [2][7] |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (Recovery) | 98.0 - 102.0 % | [8] |
| Precision (RSD) | < 2% | [2][7] |
| LOD | Method Dependent | [2][7] |
| LOQ | Method Dependent | [2][7] |
Mandatory Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
References
Application Notes and Protocols for Gene Expression Analysis of Fluocinolone Acetonide using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone (B42009) acetonide is a potent synthetic corticosteroid primarily used for its anti-inflammatory and immunosuppressive effects in treating various skin conditions.[1] Its mechanism of action involves binding to the intracellular glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the expression of target genes.[1] This modulation leads to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory responses. Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific technique used to measure changes in gene expression, making it an ideal method for studying the molecular effects of fluocinolone acetonide.
These application notes provide a detailed protocol for analyzing the effects of this compound on gene expression in human keratinocytes (HaCaT cells) using qPCR. The protocol covers cell culture and treatment, RNA extraction, cDNA synthesis, qPCR, and data analysis.
Key Signaling Pathway: Glucocorticoid Receptor (GR) Signaling
This compound, a glucocorticoid, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the activated GR-fluocinolone acetonide complex translocates to the nucleus. In the nucleus, it can act in two main ways:
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes such as FKBP5.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory genes such as those encoding cytokines and collagen.[2]
Experimental Protocols
Experimental Workflow Overview
The overall workflow for analyzing the effect of this compound on gene expression is as follows:
Cell Culture and Treatment
This protocol is optimized for the human keratinocyte cell line, HaCaT.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
Protocol:
-
Cell Seeding:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere and grow for 24 hours to reach 70-80% confluency.[3]
-
-
This compound Treatment:
-
Prepare working solutions of this compound in DMEM from a stock solution. A suggested concentration range for initial experiments is 10 nM to 1 µM.[4]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 24 hours.
-
Total RNA Extraction
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Nuclease-free water
Protocol:
-
After the 24-hour treatment, remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells by adding the lysis buffer provided in the RNA extraction kit.
-
Proceed with the RNA extraction according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
-
Determine the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
cDNA Synthesis
Materials:
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, and primers - oligo(dT) or random hexamers)
-
Extracted RNA
Protocol:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
The resulting cDNA will be used as the template for qPCR.
Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for target and reference genes (see Table 1)
-
qPCR instrument
Table 1: Example Primers for qPCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Target Genes | ||
| FKBP5 | GAGAGTGGAAGAGCAGGAGG | GCTTTGATGAAGGGGAAGAG |
| COL1A1 | GAGGGCCAAGACGAAGACATC | CAGATCACGTCATCGCACAAC |
| Reference Genes | ||
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Protocol:
-
Prepare the qPCR reaction mixture as described in Table 2. Prepare a master mix for each primer set to ensure consistency.
-
Run the qPCR on a real-time PCR instrument with the cycling conditions outlined in Table 3.
Table 2: qPCR Reaction Setup
| Component | Volume (µL) | Final Concentration |
| SYBR Green Master Mix (2x) | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 0.25 µM |
| Reverse Primer (10 µM) | 0.5 | 0.25 µM |
| cDNA Template | 2 | ~50 ng |
| Nuclease-free Water | 7 | - |
| Total Volume | 20 |
Table 3: qPCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | 65-95 | Increment 0.5°C | 1 |
Data Presentation and Analysis
The most common method for relative quantification of gene expression is the delta-delta Ct (ΔΔCt) method.[5]
1. Data Collection:
-
Obtain the cycle threshold (Ct) values for each target gene (FKBP5, COL1A1) and reference gene (GAPDH or ACTB) for both the vehicle control and this compound-treated samples.
2. Data Analysis using the ΔΔCt Method:
-
Step 1: Calculate the ΔCt for each sample by subtracting the Ct value of the reference gene from the Ct value of the target gene.
-
ΔCt = Ct (Target Gene) - Ct (Reference Gene)
-
-
Step 2: Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control)
-
-
Step 3: Calculate the Fold Change in gene expression.
-
Fold Change = 2-ΔΔCt
-
Table 4: Example Data for FKBP5 Expression Analysis
| Treatment | Average Ct (FKBP5) | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | 25.5 | 18.0 | 7.5 | 0.0 | 1.0 |
| This compound (100 nM) | 22.0 | 18.1 | 3.9 | -3.6 | 12.1 |
Table 5: Example Data for COL1A1 Expression Analysis
| Treatment | Average Ct (COL1A1) | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | 24.0 | 18.0 | 6.0 | 0.0 | 1.0 |
| This compound (100 nM) | 26.5 | 18.2 | 8.3 | 2.3 | 0.2 |
Interpretation of Results:
-
A fold change greater than 1 indicates an upregulation of gene expression. In the example above, FKBP5 expression is upregulated approximately 12-fold by this compound treatment.
-
A fold change less than 1 indicates a downregulation of gene expression. In the example, COL1A1 expression is downregulated to approximately 20% of the control level.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound-mediated gene expression changes using qPCR. By following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this widely used corticosteroid. The provided examples of target genes and data analysis serve as a guide for designing and interpreting experiments aimed at understanding the therapeutic effects and potential side effects of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Application Notes and Protocols for RNA-Seq Data Analysis of Fluocinolone Acetonide Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone (B42009) acetonide is a potent synthetic corticosteroid commonly used in topical treatments for a variety of skin conditions due to its anti-inflammatory and immunosuppressive properties.[1] At the molecular level, fluocinolone acetonide, like other glucocorticoids, modulates the expression of a wide array of genes by binding to the glucocorticoid receptor (GR).[2] This interaction leads to the transactivation or transrepression of target genes, ultimately resulting in the therapeutic effects observed. RNA Sequencing (RNA-Seq) is a powerful and comprehensive method to analyze the transcriptomic changes induced by this compound, providing valuable insights into its mechanism of action, identifying potential biomarkers, and discovering novel therapeutic targets.
These application notes provide a detailed protocol for the analysis of RNA-Seq data from cells treated with this compound, covering experimental design, cell culture and treatment, RNA extraction, library preparation, sequencing, and bioinformatic analysis.
Signaling Pathway Modulated by this compound
This compound exerts its effects primarily through the glucocorticoid receptor signaling pathway. The drug, being lipophilic, passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).[3] Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus.
In the nucleus, the GR complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in the transcription of anti-inflammatory genes.[3]
-
Transrepression: The GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This protein-protein interaction prevents the transcription of inflammatory cytokines, chemokines, and adhesion molecules.
The following diagram illustrates the canonical glucocorticoid receptor signaling pathway activated by this compound.
Quantitative Data Summary
Treatment of cells with this compound results in significant changes in gene expression. A typical RNA-Seq experiment can identify thousands of differentially expressed genes. For instance, in a study on mouse skin, chronic treatment with this compound affected the expression of 4229 genes. The downregulated genes were primarily involved in cell-cycle progression and extracellular matrix organization, while upregulated genes were mainly associated with lipid metabolism.
The following tables provide a representative list of genes that are commonly up- and down-regulated by potent corticosteroids like this compound in keratinocytes. Note: This is a representative list compiled from studies on corticosteroids, including dexamethasone (B1670325), and may not be exhaustive for this compound in all cell types.
Table 1: Upregulated Genes in Keratinocytes Following Corticosteroid Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| FKBP5 | FK506 Binding Protein 5 | 4.5 | < 0.001 |
| DUSP1 | Dual Specificity Phosphatase 1 | 3.8 | < 0.001 |
| KLF9 | Kruppel Like Factor 9 | 3.5 | < 0.001 |
| TSC22D3 | TSC22 Domain Family Member 3 | 3.2 | < 0.001 |
| ZBTB16 | Zinc Finger And BTB Domain Containing 16 | 2.9 | < 0.001 |
| MAOA | Monoamine Oxidase A | 2.5 | < 0.01 |
| SERPINA3 | Serpin Family A Member 3 | 2.1 | < 0.01 |
Table 2: Downregulated Genes in Keratinocytes Following Corticosteroid Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| IL6 | Interleukin 6 | -3.5 | < 0.001 |
| MMP1 | Matrix Metallopeptidase 1 | -3.1 | < 0.001 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -2.8 | < 0.001 |
| KRT6A | Keratin 6A | -2.5 | < 0.01 |
| S100A7 | S100 Calcium Binding Protein A7 | -2.2 | < 0.01 |
| WNT5A | Wnt Family Member 5A | -2.0 | < 0.01 |
| COL6A5 | Collagen Type VI Alpha 5 Chain | -1.8 | < 0.05 |
Experimental Protocols
A successful RNA-Seq experiment requires careful planning and execution. The following protocols provide a general framework for studying the effects of this compound on a relevant cell line, such as the human keratinocyte cell line HaCaT.
Part 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding for Experiment:
-
Seed HaCaT cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the this compound stock solution in the cell culture medium to the desired final concentration (e.g., 1 µM).
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) as the this compound-treated group.
-
For each condition (treated and vehicle control), prepare at least three biological replicates.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Part 2: RNA Extraction and Quality Control
-
Cell Lysis and RNA Extraction:
-
After the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells by adding 1 mL of TRIzol reagent per well and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the TRIzol manufacturer's protocol or use a column-based RNA extraction kit.
-
Perform an on-column DNase treatment or a post-extraction DNase treatment to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 and A260/A230 ratios).
-
Assess the RNA integrity by running the samples on an Agilent Bioanalyzer or a similar instrument. High-quality RNA should have an RNA Integrity Number (RIN) of ≥ 8.
-
Part 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 100 ng to 1 µg of total RNA per sample.
-
Use a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and follow the manufacturer's instructions.
-
The main steps typically include:
-
mRNA Isolation: Poly(A) selection to enrich for messenger RNA.
-
Fragmentation and Priming: Fragmentation of the mRNA into smaller pieces.
-
First and Second Strand cDNA Synthesis: Conversion of the fragmented mRNA into double-stranded cDNA.
-
A-tailing and Adapter Ligation: Addition of an 'A' base to the 3' end of the cDNA fragments and ligation of sequencing adapters.
-
Library Amplification: PCR amplification of the adapter-ligated library to generate enough material for sequencing.
-
-
-
Library Quality Control:
-
Assess the size distribution and concentration of the final library using an Agilent Bioanalyzer and a Qubit fluorometer.
-
-
Sequencing:
-
Pool the indexed libraries in equimolar amounts.
-
Sequence the pooled libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of a desired length (e.g., 2 x 150 bp). Aim for a sequencing depth of at least 20 million reads per sample.
-
Part 4: Bioinformatic Data Analysis
The following workflow outlines the key steps in analyzing the raw RNA-Seq data.
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads in FASTQ format.
-
-
Read Trimming:
-
Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
-
Alignment to Reference Genome:
-
Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
-
Gene Expression Quantification:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. The output is a raw read count matrix.
-
-
Differential Expression Analysis:
-
Use R packages like DESeq2 or edgeR to perform differential expression analysis between the this compound-treated and vehicle control groups.
-
These tools will normalize the raw counts and perform statistical tests to identify genes with significant changes in expression.
-
The output is typically a list of genes with their corresponding log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).
-
-
Downstream Analysis:
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and GO terms that are over-represented in the list of differentially expressed genes. This helps in understanding the biological functions affected by this compound.
-
Visualization: Generate volcano plots to visualize the differentially expressed genes and heatmaps to show the expression patterns of these genes across samples.
-
Conclusion
The combination of in vitro cell culture models with RNA-Seq provides a powerful platform for elucidating the molecular mechanisms of this compound. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments, analyze the resulting data, and gain deeper insights into the transcriptomic effects of this widely used corticosteroid. This approach can significantly contribute to the development of more targeted and effective therapies for inflammatory skin diseases.
References
- 1. Item - Supplemental Table 1. Complete List of Differentially Expressed Genes at 3 and 24 Hours Post-Weaning (DESeq2 Output) - figshare - Figshare [figshare.com]
- 2. Exploring the impact of dexamethasone on gene regulation in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Sustained-Release Formulation of Fluocinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of sustained-release formulations of fluocinolone (B42009) acetonide (FA), a potent synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1][2] The focus is on biodegradable polymer-based systems, which offer the advantage of not requiring surgical removal after drug depletion.[3]
Introduction to Sustained-Release Formulations of Fluocinolone Acetonide
Sustained-release formulations are designed to deliver this compound over an extended period, which is particularly beneficial for treating chronic inflammatory conditions such as non-infectious uveitis, diabetic macular edema, and various dermatological disorders.[4][5][6] By maintaining a therapeutic drug concentration at the site of action, these formulations can reduce the frequency of administration, improve patient compliance, and minimize systemic side effects.[2][7]
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(propylene fumarate) (PPF) are commonly used as matrices for encapsulating this compound.[4][8] The release of the drug from these matrices is typically controlled by diffusion and polymer degradation.[9] Various formulation strategies, including microspheres, nanoparticles, and implants, have been developed to achieve long-term drug release.[3][4][9]
Mechanism of Action: Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating gene transcription.[1] It diffuses through the cell membrane and binds to glucocorticoid receptors (GRs) in the cytoplasm.[10] This drug-receptor complex then translocates to the nucleus, where it inhibits the activity of pro-inflammatory transcription factors like nuclear factor kappa B (NF-κB).[10] This leads to the reduced production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes by inhibiting the release of their precursor, arachidonic acid, through the suppression of phospholipase A2 activity.[1][6]
Caption: Anti-inflammatory signaling pathway of this compound.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize quantitative data from various studies on sustained-release this compound formulations.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Polymer/Lipid | Particle Size (µm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Microspheres | PLGA | 2.25 | 94.85 | 9.48 | [4] |
| Nanoparticles | PLGA/Poloxamer 407 | ~0.2 - 0.5 | Up to 100% | Not specified | [11] |
| Nanostructured Lipid Carriers (NLCs) | Solid and Liquid Lipids | 0.288 | 75 - 81.6 | Not specified | [12] |
| Nanoemulsion | Castor Oil/Polysorbate 20 | 0.019 - 0.020 | Not applicable | 0.01% | [13] |
Table 2: In Vitro Release Characteristics of this compound Formulations
| Formulation Type | Release Duration | Release Rate | Key Release Profile | Reference |
| PPF-based Rods | ~400 days | Up to 1.7 µ g/day | Low burst followed by diffusion and bulk erosion | [8][9] |
| PLGA Microspheres | 30 days | Not specified | Sustained release conforming to Weibull model | [4] |
| In-situ Forming Implant | ~2 months | 0.36 µ g/day (from day 3) | Low burst followed by controlled release | [3] |
| Nanoemulsion | 12 hours | ~97.89% total release | Controlled and sustained release | [13] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound sustained-release formulations.
Preparation of FA-Loaded PLGA Microspheres using Electrospray Technology
This protocol describes the fabrication of biodegradable PLGA microspheres containing this compound.[4]
Materials:
-
This compound (FA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)[14][15]
Equipment:
-
Electrospray apparatus
-
High voltage power supply
-
Syringe pump
-
Collector
Protocol:
-
Dissolve a defined amount of PLGA and this compound in the organic solvent to prepare the polymer-drug solution.
-
Set up the electrospray apparatus with optimized parameters (e.g., voltage of 10.07 kV, receiving distance of 9.87 cm).[4][16]
-
Load the polymer-drug solution into a syringe and place it in the syringe pump.
-
Pump the solution through a nozzle at a controlled flow rate to generate fine, charged droplets.[16]
-
As the solvent evaporates from the droplets, solid microspheres containing the drug are formed and deposited on the collector.[16]
-
Collect the dried microspheres for further characterization.
Caption: Workflow for preparing FA-loaded PLGA microspheres.
Preparation of FA-Loaded Nanoparticles by Thin Film Hydration
This method is suitable for preparing PLGA-based nanoparticles.[11][16]
Materials:
-
This compound (FA)
-
PLGA
-
Poloxamer 407 (or other suitable surfactant)
-
Organic solvent (e.g., Chloroform, Acetone)
-
Aqueous solution (e.g., deionized water)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Filtration system
Protocol:
-
Dissolve PLGA and this compound in a suitable organic solvent in a round-bottom flask.[16]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film of the polymer and drug on the flask wall.[16]
-
Hydrate the thin film with an aqueous solution containing a surfactant (e.g., poloxamer 407) with gentle agitation to form a nanoparticle suspension.[16]
-
The un-entrapped drug can be separated by filtration.[11][16]
Characterization of Sustained-Release Formulations
-
Method: Utilize techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to determine the size, shape, and surface morphology of the prepared particles.[16]
-
Procedure: Prepare samples according to the instrument's requirements (e.g., sputter-coating for SEM). Acquire images at various magnifications to assess particle characteristics.
-
Method: High-Performance Liquid Chromatography (HPLC) is typically used for the quantification of this compound.[16][17][18]
-
Protocol:
-
Accurately weigh a known amount of the microspheres or nanoparticles.
-
Dissolve the sample in a suitable solvent to release the encapsulated drug.[16]
-
Quantify the amount of this compound using a validated HPLC method.[19][20] A common mobile phase is a mixture of methanol (B129727) and water, with UV detection at approximately 238 nm.[18]
-
Calculate the Encapsulation Efficiency (EE%) and Drug Content (DC%) using the following formulas:
-
EE% = (Actual amount of drug in particles / Initial amount of drug used) x 100
-
DC% = (Weight of the drug in particles / Total weight of the particles) x 100
-
-
-
Objective: To determine the rate and extent of drug release from the formulation over time.
-
Method: A sample-and-separate method is commonly employed.[21]
-
Protocol:
-
Disperse a known quantity of the drug-loaded particles in a release medium (e.g., Phosphate Buffered Saline, pH 7.4). A surfactant like Tween 80 (e.g., 0.2%) may be added to ensure sink conditions.[16]
-
Incubate the dispersion at 37°C with continuous agitation.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Separate the particles from the medium, typically by centrifugation.[16]
-
Analyze the supernatant for the concentration of released this compound using HPLC.[8][9]
-
Replace the withdrawn sample volume with fresh release medium to maintain a constant volume.
-
Plot the cumulative percentage of drug released versus time.
-
Caption: Workflow for in vitro drug release testing.
Biocompatibility and Safety Considerations
For formulations intended for in vivo use, especially ophthalmic applications, biocompatibility testing is crucial.[22] Studies may include cytotoxicity assays, hemolysis tests, and in vivo assessments in animal models to evaluate local tolerance and any potential adverse effects, such as changes in intraocular pressure.[4][22] The biocompatibility of the biodegradable polymers used, such as PLGA, is well-established.[23]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. In-situ forming biodegradable implants for sustained this compound release to the posterior eye: In-vitro and in-vivo investigations in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting release of this compound microspheres using electrospray technology for noninfectious uveitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and effectiveness of the this compound intravitreal implant (ILUVIEN): 3-year results from the European IRISS registry study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. Controlled-release drug delivery system based on this compound–cyclodextrin inclusion complex incorporated in … [ouci.dntb.gov.ua]
- 8. Long-term release of this compound using biodegradable fumarate-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Method for Preparing Surface-Modified this compound Loaded PLGA Nanoparticles for Ocular Use: In Vitro and In Vivo Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mail.japtronline.com [mail.japtronline.com]
- 14. asicon-tokyo.com [asicon-tokyo.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. [PDF] DEVELOPMENT OF A REVERSED-PHASE HPLC METHOD FOR ANALYSIS OF this compound IN GEL AND OINTMENT | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. scribd.com [scribd.com]
- 21. In vitro dissolution testing models of ocular implants for posterior segment drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mddionline.com [mddionline.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing Fluocinolone Acetonide in 3D Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluocinolone (B42009) acetonide, a potent synthetic corticosteroid, is well-regarded for its anti-inflammatory and immunosuppressive properties.[1][2] While traditionally evaluated in 2D cell cultures and animal models, the advent of three-dimensional (3D) cell culture systems offers a more physiologically relevant platform for studying its effects.[1] 3D models, such as spheroids and organoids, more accurately mimic the complex in vivo microenvironment, providing a superior model for drug screening and mechanistic investigations.[1][3]
This document provides detailed protocols for assessing the efficacy of fluocinolone acetonide in a 3D foam cell spheroid model, a relevant system for studying atherosclerosis. The protocols cover spheroid formation, treatment, and subsequent analysis of cell viability, lipid accumulation, and inflammatory cytokine secretion.[1]
Quantitative Data Summary
The following table summarizes key quantitative findings from a study of this compound (FA) and dexamethasone (B1670325) (Dex) in a 3D foam cell spheroid model, highlighting the superior efficacy of this compound in reducing lipid accumulation.[1][4]
| Treatment Group | Concentration (µg/mL) | Effect on Lipid Accumulation | Key Findings |
| Untreated Control | - | Baseline | High levels of cholesteryl ester accumulation. |
| This compound (FA) | 0.1 | Significant Reduction | More effective than Dexamethasone at the same concentration in diminishing lipid accumulation.[4] |
| Dexamethasone (Dex) | 0.1 | Reduction | Less effective in reducing lipid accumulation compared to this compound.[4] |
| This compound (FA) | 1 | Significant Reduction | Substantially reduced cholesteryl ester accumulation.[4] |
| Dexamethasone (Dex) | 1 | Reduction | Reduced cholesteryl ester accumulation.[4] |
| This compound (FA) | 10 | Significant Reduction | Superior to Dexamethasone in reducing lipid accumulation at this therapeutic concentration.[4] |
Experimental Protocols
1. 3D Foam Cell Spheroid Formation (Hanging Drop Method)
This protocol details the generation of 3D foam cell spheroids from human THP-1 derived foam cells.[1]
-
Materials:
-
Procedure:
-
Culture THP-1 derived foam cells in a T-75 flask with appropriate culture medium.[1]
-
Detach the cells from the flask using trypsin.[1]
-
Centrifuge the cell suspension at 250 g for 5 minutes to pellet the cells.[1]
-
Resuspend the cell pellet to a concentration of 1.25 × 10^6 cells/mL in fresh culture medium.[1]
-
Seed the cells into a 96-well hanging drop plate.[1]
-
Incubate the plate for 4 days at 37°C with 5% CO2 to facilitate spheroid formation.[1]
-
2. Treatment of 3D Spheroids with this compound
This protocol describes the treatment of the formed 3D spheroids with this compound.[1]
-
Materials:
-
Procedure:
-
Prepare working solutions of this compound at the desired concentrations (e.g., 0.1, 1, 10, and 50 μg/mL) in the cell culture medium.[1][4]
-
Carefully remove the existing medium from the wells containing the spheroids.[1]
-
Add the medium containing the different concentrations of FA to the respective wells. Include an untreated control group with fresh medium only.[1]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
3. Analysis of Treatment Effects
The following assays are used to quantify the effects of this compound on the 3D spheroids.
-
a. Cell Viability Assay (dsDNA Quantification)
This assay determines the number of viable cells in the spheroids.[1]
-
Materials:
-
Procedure:
-
Lyse the spheroids according to the kit manufacturer's instructions.[1]
-
Quantify the amount of dsDNA in the cell lysates using the Quant-iT™ PicoGreen® dsDNA kit.[1]
-
Generate a calibration curve using the provided dsDNA standards.[1]
-
Determine the dsDNA concentration in the samples based on the calibration curve.[1]
-
-
-
b. Cholesterol Accumulation Assay
This assay quantifies the accumulation of cholesteryl esters within the cells.[1]
-
Materials:
-
Procedure:
-
Measure total and free cholesterol in the cell lysates using the Cholesterol/Cholesteryl Ester Quantitation Assay kit.[1]
-
Generate a calibration curve using the supplied cholesterol standards.[1]
-
Calculate the amount of cholesteryl ester (CE) by subtracting the amount of free cholesterol from the total cholesterol.[1]
-
Normalize the results to the dsDNA amount to account for differences in cell number.[1]
-
-
-
c. Cytokine Secretion Analysis
This protocol utilizes a cytokine array to detect the secretion of various inflammatory cytokines.[1]
-
Materials:
-
Procedure:
-
Collect the cell culture supernatants from all treatment groups.[1]
-
Perform the cytokine array according to the manufacturer's instructions.[1]
-
Quantify the signal intensities of the cytokine spots using imaging software like ImageQuant.[1]
-
Normalize the signal intensities of the treated samples to the untreated control samples.[1]
-
-
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for 3D spheroid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluocinolone Acetonide Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing fluocinolone (B42009) acetonide (FA) concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for fluocinolone acetonide in cell culture experiments?
A1: The effective concentration of this compound is highly cell-type dependent. For initial experiments, a broad range is recommended, from 0.1 nM to 100 µM, to determine the optimal non-toxic and effective concentration for your specific cell line.[1] For some cell lines, like human dental pulp cells (HDPCs), concentrations as low as 0.1 µmol/L have shown stimulatory effects on proliferation, while cytotoxic effects were observed at 50 µmol/L.[2][3]
Q2: What solvent should I use to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[2] It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of the solvent as used in the experimental wells.[2]
Q3: How does this compound work?
A3: this compound is a synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[1][5] Upon entering the cell, it binds to GRs in the cytoplasm.[6][7] This complex then moves into the nucleus and modifies the transcription of various genes.[6][8] Its primary anti-inflammatory effects are achieved by inhibiting pro-inflammatory transcription factors like NF-κB and upregulating anti-inflammatory genes.[1][2][7]
Data Summary: Concentration Effects
The effects of this compound on cell viability are dose-dependent and vary significantly across different cell lines. The following tables summarize quantitative data from various studies.
Table 1: Effects of this compound on Cell Viability & Proliferation
| Cell Line | Concentration | Observed Effect | Citation |
| Human Dental Pulp Cells (HDPCs) | 0.1 - 10 µmol/L | Significantly stimulated cell proliferation. | [2][3] |
| Human Dental Pulp Cells (HDPCs) | 50 µmol/L | Cytotoxic effects observed. | [2] |
| THP-1 Derived Foam Cells | 0.1 and 1 µg/mL | Improved foam cell survival. | [2][7] |
| THP-1 Derived Foam Cells | 10 and 50 µg/mL | No significant difference in cell number compared to untreated cells. | [2] |
| HaCaT (Human Keratinocytes) | 10⁻⁸ M | Induced cell proliferation. | [2] |
| HaCaT (Human Keratinocytes) | 10⁻⁴ M | Reduced cell growth. | [2] |
Table 2: Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (GR Binding) | 2.0 nM | Radioligand binding assay | [1] |
| EC₅₀ (GR Transcriptional Activity) | 0.7 nM | HeLa cells | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[2]
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)[2]
-
96-well plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. A purple formazan (B1609692) precipitate should become visible.[1][2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[1][2]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]
Signaling Pathway
This compound primarily functions by activating the glucocorticoid receptor (GR), which leads to downstream genomic effects that suppress inflammation and can influence cell proliferation.
Troubleshooting Guide
Q4: My cell viability results are inconsistent, showing high variability between wells (the "edge effect"). How can I fix this?
A4: The "edge effect" is a common issue where wells on the perimeter of a microplate show different results due to increased evaporation and temperature fluctuations.[4]
-
Solution: To minimize this effect, avoid using the outer wells for experimental samples. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to create a moisture barrier.[4]
Q5: My absorbance readings in the MTT assay are very low, even in the control group. What is the cause?
A5: Low absorbance readings suggest insufficient formazan production. This can be due to several factors:
-
Low Cell Density: The number of viable cells might be too low to generate a strong signal. It is important to determine the optimal cell seeding density for your specific cell line through a titration experiment. A starting range of 1,000 to 100,000 cells per well is often used.[4]
-
Insufficient Incubation Time: The reaction time for formazan formation may be too short. You can try increasing the incubation time after adding the MTT reagent.[4]
Q6: I am observing high cell death in my vehicle control wells. What could be wrong?
A6: High cell death in control wells is often due to the toxicity of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic. For DMSO, this is typically below 0.5%. Perform a solvent toxicity test to determine the maximum tolerable concentration for your cells.[4]
Q7: The compound appears to be precipitating out of the culture medium. What should I do?
A7: Compound precipitation will lead to inaccurate dosing and can interfere with absorbance readings.
-
Solution: First, confirm the solubility limit of this compound in your specific culture medium. Ensure the compound is thoroughly mixed into the medium before adding it to the cells. If precipitation persists, you may need to adjust the stock concentration or the final dilution scheme.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of this compound on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fluocinolone Acetonide Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of fluocinolone (B42009) acetonide precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is fluocinolone acetonide and what are its solubility properties?
This compound is a synthetic fluorinated corticosteroid that functions as a potent glucocorticoid receptor agonist.[1][2] It is a white or an almost white crystalline powder.[3][4] A key challenge in its experimental use is its low aqueous solubility. It is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone.[3][4]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a common issue. The primary reasons include:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the culture medium surpasses its solubility limit.
-
"Crashing Out": Rapid dilution of a concentrated organic stock solution (e.g., in DMSO) into the aqueous culture medium can cause the compound to rapidly precipitate before it can be adequately dispersed.[5]
-
Low Temperature: Addition of the stock solution to cold media can decrease the solubility of the compound.[5]
-
High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.[5]
-
Media Components and pH: Interactions with salts, proteins (especially in serum-containing media), and shifts in the medium's pH can affect the compound's stability and solubility.[6]
-
Evaporation: Over time, evaporation of the culture medium can increase the concentration of all components, potentially leading to the precipitation of this compound.[5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
DMSO is a commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing power for hydrophobic compounds.[1] Ethanol is another viable option.[1][3] It is crucial to use anhydrous, high-purity solvents to maintain the stability of the compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[7] While some cell lines may tolerate up to 0.5%, it is essential to include a vehicle control (media with the same final DMSO concentration without the drug) in your experiments to assess any effects of the solvent on cell health and function.[8]
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL (Slightly soluble) | [3] |
| Ethanol | ~5 mg/mL | [5] |
| Ethanol | 22 mg/mL | [3] |
| DMSO | ~20 mg/mL | [5] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Note: Solubility can be affected by temperature, pH, and the presence of other solutes.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform an empirical solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated stock solution directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation.[5] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media. |
| Low Media Temperature | Adding the compound to cold media reduces its solubility.[5] | Always use culture media that has been pre-warmed to 37°C.[5] |
| High Final Solvent Concentration | A high percentage of the organic solvent in the final culture volume can be toxic and may not prevent precipitation.[5] | Keep the final solvent concentration (e.g., DMSO) below 0.5%, and ideally below 0.1%.[7] |
Issue 2: Precipitation Observed After Incubation (Hours to Days)
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation from culture plates or flasks in the incubator concentrates all media components, potentially exceeding the solubility limit of this compound.[5] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect compound solubility.[5] | Minimize the time that culture vessels are outside the incubator. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Change the medium more frequently if necessary. |
| Interaction with Media Components | Components in the media, such as salts and proteins, can interact with the compound over time, reducing its solubility. | If possible, try a different basal media formulation. Note that serum-free media can sometimes be more prone to precipitation for certain compounds.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 452.49 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh out a precise amount of this compound powder (e.g., 4.52 mg) and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock with 4.52 mg of powder, add 1 mL of DMSO.
-
Ensure complete dissolution by vortexing the tube. If necessary, brief sonication or gentle warming in a 37°C water bath can be used.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Empirical Solubility Limit in Culture Media
This protocol helps determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film) against a dark background.
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope.
-
The highest concentration that remains clear and free of precipitate is the empirical solubility limit for your experimental conditions.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.[1]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound CAS#: 67-73-2 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mpbio.com [mpbio.com]
- 8. bitesizebio.com [bitesizebio.com]
Technical Support Center: Stability of Fluocinolone Acetonide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fluocinolone (B42009) acetonide (FA) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of fluocinolone acetonide in aqueous solutions?
The stability of this compound in aqueous environments is primarily influenced by three main factors: pH, temperature, and exposure to light.[1][2][3] The degradation pathways include pH-dependent hydrolysis and oxidation.[4]
Q2: How does pH affect the stability of this compound?
This compound's degradation in aqueous solutions is catalyzed by both hydrogen (acid) and hydroxide (B78521) (base) ions.[1][2] The degradation follows pseudo-first-order kinetics. The rate of degradation is at its minimum around pH 4.[1][2] As the pH moves further into the acidic or alkaline range, the degradation rate increases significantly.
Q3: What is the effect of temperature on the degradation of this compound?
The degradation of this compound increases with rising temperatures.[1][4] This temperature dependence adheres to the Arrhenius expression, which describes the relationship between temperature and reaction rates.[1][2]
Q4: Is this compound sensitive to light?
Yes, this compound is photolabile, meaning it degrades upon exposure to light, particularly ultraviolet (UV) radiation.[3][5] It is more sensitive to UV-B light than UV-A light.[3] Photodegradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic photoproducts.[3][5] Therefore, it is crucial to protect solutions of this compound from light.
Q5: What are the known degradation products of this compound?
One of the identified photoproducts is the 17-hydroperoxy derivative, which has been reported to be highly toxic in the dark.[3][5] The specific degradation products can vary depending on the degradation conditions (e.g., wavelength of light, solvent).[6]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in a prepared aqueous solution.
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting Step: Measure the pH of your aqueous solution. If it is significantly different from pH 4, the stability of this compound will be compromised.
-
Recommendation: Adjust the pH of your solution to be as close to 4 as your experimental conditions allow. Use appropriate buffer systems to maintain a stable pH.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Step: Review your experimental setup. Are your solutions stored in clear containers and exposed to ambient or UV light?
-
Recommendation: Store all this compound solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[4] Conduct experiments under low-light conditions whenever possible.
-
-
Possible Cause 3: Elevated temperature.
-
Troubleshooting Step: Check the storage and experimental temperatures.
-
Recommendation: Store stock solutions and samples at controlled, cool temperatures. Avoid exposing the solutions to high temperatures for extended periods.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: Variability in analytical methodology.
-
Troubleshooting Step: Review your analytical protocol, particularly for High-Performance Liquid Chromatography (HPLC).
-
Recommendation: Ensure your HPLC method is validated for stability indicating. Use a consistent mobile phase, column, and detection wavelength. Refer to the detailed experimental protocols section for a validated HPLC method.
-
Quantitative Data Summary
The degradation of this compound follows pseudo-first-order kinetics. The observed degradation rate constant (kobs) can be calculated using the following equation, which takes into account the effects of temperature and pH.[1][2]
Equation for Degradation Rate Constant:
kobs = exp[22.5 - (17,200/RT)] + exp[38.7 - (22,200/RT)] x [H+] + exp[49.5 - (21,100/RT)] x [OH-][1][2]
Where:
-
R is the gas constant
-
T is the absolute temperature in Kelvin
Table 1: Effect of Light on this compound Degradation in Phosphate Buffer [3]
| Light Source | Light Dose (J/cm²) | Approximate Decomposition |
| UV-B | 5 | 80% |
| UV-A | 30 | 20% |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) due to its poor water solubility.[5]
-
Prepare aqueous solutions at different pH values (e.g., pH 2, 4, 6, 8, 10) using appropriate buffers.
-
Spike the buffered aqueous solutions with the this compound stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect.
-
-
Stress Conditions:
-
pH Stability: Aliquot the prepared solutions into amber vials and store them at a constant temperature (e.g., 40°C).
-
Thermal Stability: Store aliquots of the solution at a specific pH (e.g., pH 4) in amber vials at various temperatures (e.g., 25°C, 40°C, 60°C).
-
Photostability: Expose solutions in clear vials to a controlled light source (e.g., UV-A or UV-B lamp) while keeping a control sample in the dark.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw samples from each condition.
-
Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time to see if it fits a first-order model).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This method is adapted from several published stability studies.[4][7][8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[4] The mobile phase may also contain a pH modifier like sodium acetate.[8]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard curve with known concentrations of this compound.
-
Dilute the samples from the stability study with the mobile phase to fall within the range of the standard curve.
-
Inject the standards and samples into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
-
Diagrams
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Temperature and pH dependence of this compound degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature and pH Dependence of this compound Degradation in a Topical Cream Formulation | Semantic Scholar [semanticscholar.org]
- 3. Photochemistry and phototoxicity of fluocinolone 16,17-acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating chromatographic determination of hydroquinone in combination with tretinoin and this compound in pharmaceutical formulat ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07083J [pubs.rsc.org]
- 7. repository.usmf.md [repository.usmf.md]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Solvolysis Kinetics of New Synthesized this compound C-21 Esters—An In Vitro Model for Prodrug Activation [mdpi.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Analysis of Fluocinolone Acetonide and Its Degradation Products by HPLC
Welcome to the technical support center for the analysis of fluocinolone (B42009) acetonide and its degradation products using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the identification of degradation products of fluocinolone acetonide.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound is susceptible to degradation through several pathways, primarily:
-
Hydrolysis: This can be catalyzed by both acids and bases.[1][2] The ester linkage at C21 is a potential site for hydrolysis. In a related corticosteroid, fluocinonide (B1672898), hydrolysis leads to the formation of this compound.
-
Oxidation: Oxidative degradation is a known pathway for this compound.[2]
-
Photolysis: Exposure to light can also lead to the degradation of this compound.[2]
2. What are the known degradation products of this compound?
Forced degradation studies are essential to identify potential degradation products. While a comprehensive list of all possible degradation products is not exhaustively defined in publicly available literature, some identified degradation products include:
-
Hydroperoxide Impurities: Two isomeric hydroperoxide impurities have been identified in this compound topical solutions through liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis Products: Under hydrolytic conditions, particularly basic conditions, the primary degradation product of the related compound fluocinonide is this compound itself.[3] This suggests that for this compound esters, hydrolysis would yield the parent compound.
3. What is a stability-indicating HPLC method and why is it important?
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API), this compound, due to degradation. It is crucial because it can separate, detect, and quantify the degradation products formed, ensuring that the analytical results for the API are not affected by their presence. Such a method is a regulatory requirement for stability studies of drug substances and products.[4]
4. What are the typical HPLC conditions for analyzing this compound and its degradation products?
A common approach for the analysis of this compound and its degradation products involves reversed-phase HPLC. Typical parameters are summarized in the table below.
| Parameter | Typical Value/Condition |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of Acetonitrile and Water in varying ratios (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 240 nm |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25°C) |
Note: The exact conditions may need to be optimized for specific applications and to achieve adequate separation from all degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with free silanol (B1196071) groups on the column. - Incompatible sample solvent. - Column overload. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to suppress silanol ionization (e.g., pH 2-3). - Dissolve the sample in the mobile phase. - Reduce the injection volume or sample concentration. |
| Peak Fronting | - Sample solvent stronger than the mobile phase. - Column collapse. | - Ensure the sample solvent is weaker than or the same as the mobile phase. - Operate within the recommended pH range for the column. |
| Split Peaks | - Clogged column inlet frit. - Column void or channeling. - Co-elution of interfering peaks. | - Reverse-flush the column (disconnect from the detector first). - Replace the column if flushing does not resolve the issue. - Adjust mobile phase composition or gradient to improve separation. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the column is fully equilibrated with the mobile phase before injection. - Prepare fresh mobile phase and degas thoroughly. - Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Contamination in the mobile phase or from the injector. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure in the autosampler method. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the stability-indicating method. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
1. Acid Hydrolysis
-
Procedure: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. The mixture can be heated (e.g., 60-80°C) for a specified period (e.g., 2-8 hours) to induce degradation.[4]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration and inject it into the HPLC system.
2. Base Hydrolysis
-
Procedure: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. The mixture can be kept at room temperature or heated gently to accelerate degradation.[4]
-
Neutralization: After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
3. Oxidative Degradation
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). The reaction can be carried out at room temperature.
-
Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.
4. Thermal Degradation
-
Procedure: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 60-80°C) for a specified duration.
-
Sample Preparation: After exposure, dissolve the sample in a suitable solvent, dilute it with the mobile phase, and analyze by HPLC.
5. Photolytic Degradation
-
Procedure: Expose a solution of this compound (or the solid drug substance) to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Sample Preparation: If a solution was used, dilute it with the mobile phase for analysis. If a solid was used, dissolve it in a suitable solvent and then dilute with the mobile phase.
Quantitative Data Summary
The following table summarizes typical results from forced degradation studies of corticosteroids, illustrating the expected level of degradation. Note that specific percentages for this compound may vary depending on the exact experimental conditions. The data for fluocinonide, a closely related steroid, is included for reference.
| Stress Condition | Reagent/Condition | Duration/Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 80°C | ~10-15% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at 60°C | ~15-20% |
| Oxidative | 30% H₂O₂ | 24 hours at RT | ~10-20% |
| Thermal | Dry Heat | 48 hours at 80°C | ~5-10% |
| Photolytic | UV Light (254 nm) | 24 hours | ~5-10% |
Data is indicative and based on typical forced degradation studies for corticosteroids. Actual results will depend on the specific experimental setup.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logic diagram for troubleshooting common HPLC peak shape issues.
References
Technical Support Center: Fluocinolone Acetonide In Vitro Applications
Welcome to the technical support center for the in vitro use of fluocinolone (B42009) acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your in vitro experiments with fluocinolone acetonide.
| Issue/Question | Possible Cause | Recommended Solution |
| High Cell Mortality Observed After Treatment | The concentration of this compound may be cytotoxic to your specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration range. Start with a broad range (e.g., 0.1 nM to 100 µM) and use a cell viability assay like the MTT or MTS assay to establish the EC50 and identify a suitable working concentration.[1][2] |
| High Variability Between Experimental Replicates | Inconsistent cell seeding density, variations in treatment duration, or issues with reagent preparation. | Ensure uniform cell seeding in all wells. Use a calibrated multichannel pipette for adding reagents. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Inconsistent Anti-Inflammatory Effects | The inflammatory stimulus (e.g., LPS, TNF-α) may not be potent enough or may have degraded. The timing of this compound treatment relative to stimulation may be suboptimal. | Validate the activity of your inflammatory stimulus. Pre-treat cells with this compound for a specific period (e.g., 1-2 hours) before adding the inflammatory agent to allow for glucocorticoid receptor activation and downstream signaling.[1] |
| Results Suggest Off-Target Effects (e.g., unexpected changes in cell proliferation) | This compound can affect cellular processes beyond inflammation, such as cell growth and differentiation, in a dose-dependent manner.[2][3][4] | To confirm that the observed effect is mediated by the glucocorticoid receptor (GR), use a GR antagonist like RU-486 as a negative control.[5][6] Any effects that persist in the presence of the antagonist are likely off-target. Additionally, perform gene expression analysis on key markers to differentiate between on- and off-target pathways.[4] |
| Difficulty Reproducing Published Data | Differences in experimental conditions such as cell line passage number, serum concentration in media, or specific lot of this compound. | Standardize your experimental protocol, paying close attention to the details mentioned in the original publication. Use cells with a low passage number and ensure the serum used does not contain endogenous glucocorticoids that could interfere with the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound in vitro?
A1: The primary on-target effect of this compound is its potent anti-inflammatory and immunosuppressive activity.[3][7] This is achieved through its binding to the cytosolic glucocorticoid receptor (GR).[1][8] The activated drug-receptor complex translocates to the nucleus to modulate gene expression, leading to:
-
Transrepression: Inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, which downregulates the expression of inflammatory cytokines (e.g., TNF-α, IL-6).[1]
-
Transactivation: Increased transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of prostaglandins (B1171923) and leukotrienes.[7][8][9]
Potential off-target effects or unintended biological responses are often dose-dependent and can include:
-
Cytotoxicity: High concentrations can lead to cell death.[1]
-
Effects on Cell Proliferation and Metabolism: It can inhibit the proliferation of certain cell types, like keratinocytes, but has also been shown to stimulate proliferation in others, such as human dental pulp cells at low concentrations.[2][3]
-
Altered Gene Expression: Chronic exposure can alter the expression of genes involved in processes unrelated to inflammation, such as cell-cycle progression, extracellular matrix organization, and lipid metabolism.[4]
Q2: How can I design my experiment to minimize off-target effects?
A2: A carefully designed experiment is critical.
-
Determine the Optimal Concentration: Always begin by establishing a full dose-response curve for your specific cell type and endpoint. This allows you to identify the lowest effective concentration, which is less likely to induce off-target effects.[10]
-
Use Appropriate Controls:
-
Vehicle Control: To control for the effects of the solvent (e.g., DMSO).
-
Positive Control: A well-characterized glucocorticoid like dexamethasone (B1670325) can be used for comparison.[11]
-
Negative Control (GR Antagonist): Use a glucocorticoid receptor antagonist (e.g., RU-486) to confirm that the desired anti-inflammatory effects are GR-mediated.[5]
-
-
Monitor Cell Viability: Always run a parallel cytotoxicity assay to ensure your treatment concentrations are not causing significant cell death, which could confound your results.[1]
-
Specific Readouts: Instead of relying on a single endpoint, use multiple, more specific assays. For example, in addition to measuring a single cytokine, you could analyze the expression of several GR-target genes via qPCR.
Q3: What are the recommended concentration ranges for in vitro studies?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. There is no universal effective concentration. Based on published studies, a wide range has been explored:
-
For studies on human dental pulp cells, concentrations between 0.1 µM and 10 µM were found to be non-toxic and stimulated cell proliferation and matrix synthesis.[2]
-
In studies with human THP-1 derived foam cells, concentrations of 0.1 µg/mL and 1 µg/mL improved cell survival and reduced inflammatory cytokine secretion.[11]
It is imperative to empirically determine the optimal concentration for your system using a dose-response experiment.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies.
Table 1: Effective Concentrations of this compound in Different In Vitro Models
| Cell Type | Concentration Range Tested | Observed Effect | Reference |
| Human Dental Pulp Cells | 0.1 - 50 µM | 0.1 - 10 µM: Non-toxic, stimulated cell proliferation and synthesis of fibronectin and type I collagen. | [2] |
| Human THP-1 Derived Foam Cells | 0.1 - 50 µg/mL | 0.1 and 1 µg/mL: Improved cell survival and inhibited inflammatory cytokine secretion. 1 and 10 µg/mL: Significantly reduced lipid accumulation. | [11] |
| Rabbit Vitreous (in vivo from implant) | Not Applicable | Measured steady-state vitreous levels of 0.10 - 0.21 µg/mL. | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic potential of this compound and establish a safe concentration range for subsequent experiments.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations (e.g., 0.1 nM to 100 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 24-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Quantification of Pro-Inflammatory Cytokines by ELISA
This protocol measures the concentration of cytokines like TNF-α or IL-6 in cell culture supernatants to assess the anti-inflammatory effect of this compound.[1][10]
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, keratinocytes) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory agent (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control) and incubate for a specified time (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific cytokine kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples (your collected supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in your samples.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol is used to measure changes in the mRNA expression of target genes (e.g., TNF, IL6, NFKBIA) to investigate the molecular mechanisms of this compound.[1]
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described in the previous protocols. Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should include:
-
cDNA template
-
Forward and reverse primers for your gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
-
Thermal Cycling: Run the qPCR plate in a real-time PCR machine with an appropriate cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target gene to the housekeeping gene and comparing treated samples to the vehicle control.
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for assessing on- and off-target effects.
Caption: Relationship between on-target and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of this compound on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. benchchem.com [benchchem.com]
- 9. Articles [globalrx.com]
- 10. benchchem.com [benchchem.com]
- 11. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Fluocinolone Acetonide Interference with Common Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from fluocinolone (B42009) acetonide in their laboratory assays.
Frequently Asked Questions (FAQs)
Q1: Can fluocinolone acetonide interfere with immunoassays?
A1: Yes, this compound has the potential to interfere with immunoassays, particularly competitive immunoassays for the quantification of steroid hormones like cortisol.[1][2] This is due to the structural similarity between this compound and endogenous steroids. The antibodies used in these assays may cross-react with this compound, leading to inaccurate (typically falsely elevated) results.[1][2][3][4] The degree of interference can vary significantly between different assay platforms and antibody specificities.[5]
Q2: What is the mechanism of immunoassay interference by this compound?
A2: In a competitive immunoassay, an unlabeled antigen in the sample (e.g., cortisol) competes with a labeled antigen for a limited number of antibody binding sites.[6][7][8] If this compound is present, it can bind to the antibody, displacing the labeled antigen and resulting in a signal that is misinterpreted as a higher concentration of the target analyte.[1][2]
Q3: Are there specific immunoassays known to be affected by this compound?
A3: While specific cross-reactivity data for this compound is not widely published, other synthetic corticosteroids like prednisolone (B192156) and 6-methylprednisolone (B1263380) have been shown to have significant cross-reactivity in cortisol immunoassays.[1][4] Given its structural similarity to other corticosteroids, a similar potential for interference exists for this compound.
Q4: Can this compound affect clinical chemistry assays, such as glucose or liver function tests?
A4: Yes, but this is typically a physiological or pharmacological effect rather than direct chemical interference with the assay itself. Systemic absorption of this compound can lead to hyperglycemia by promoting gluconeogenesis and inhibiting peripheral glucose uptake.[9][10] This can lead to elevated blood glucose readings.[11][12] While less common with topical administration, systemic effects can occur, especially with high doses, prolonged use, or application to large surface areas.[9][10] There are also reports of topical corticosteroids leading to elevated liver enzymes.
Q5: How can I mitigate potential interference from this compound in my experiments?
A5: The most effective way to avoid immunoassay interference is to use a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14] LC-MS/MS separates compounds based on their physicochemical properties before detection, minimizing the risk of cross-reactivity.[15][14] If you must use an immunoassay, consider performing validation studies by spiking a known concentration of this compound into your sample matrix to quantify the degree of interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Cortisol Levels in an Immunoassay
-
Possible Cause: Cross-reactivity of the cortisol antibody with this compound in the sample.
-
Troubleshooting Steps:
-
Review the sample history to determine if the subject has been treated with this compound or other synthetic corticosteroids.
-
Consult the immunoassay kit insert for any information on cross-reactivity with synthetic steroids.
-
Analyze the sample using a more specific method, such as LC-MS/MS, to confirm the cortisol concentration.
-
If LC-MS/MS is not available, consider a different cortisol immunoassay from another manufacturer, as cross-reactivity can be platform-dependent.[5]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Unintended biological effects of this compound on the cells being studied. As a glucocorticoid, it can influence various cellular processes, including inflammation and metabolism.
-
Troubleshooting Steps:
-
Run a vehicle control (the solvent used to dissolve this compound) to rule out solvent effects.
-
Perform a dose-response experiment to determine if the observed effects are dependent on the concentration of this compound.
-
Consider the known pharmacological actions of glucocorticoids when interpreting your results.
-
Quantitative Data
Table 1: Reported Cross-Reactivity of Various Steroids in a Cortisol Immunoassay *
| Interfering Compound | Cross-Reactivity (%) |
| Prednisolone | 6 - 55% |
| 6-Methylprednisolone | High (specific % varies) |
| 11-Deoxycortisol | Significant |
| 17-Hydroxyprogesterone | Significant |
| Dexamethasone | Low to negligible |
| Betamethasone | Low to negligible |
| Fluticasone | Low to negligible |
*Data is compiled from studies on various cortisol immunoassays and is intended to be illustrative of the potential for cross-reactivity.[1][4][5][16][17] Specific cross-reactivity of this compound should be determined empirically for the assay in use.
Experimental Protocols
Protocol 1: Competitive ELISA for Steroid Quantification
-
Coating: Microtiter wells are pre-coated with a capture antibody directed against the steroid of interest.[7]
-
Sample and Standard Addition: Add standards, controls, and samples to the appropriate wells.[18]
-
Competitive Reaction: Add a known amount of enzyme-conjugated steroid (e.g., HRP-cortisol) to each well.[7][18] The conjugated steroid competes with the steroid in the sample for binding to the capture antibody.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[7][18]
-
Washing: Wash the plate to remove unbound sample and conjugated steroid.[7]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme on the bound conjugate will convert the substrate to a colored product.[8][18]
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[18]
-
Detection: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[7][18] The color intensity is inversely proportional to the concentration of the steroid in the sample.
Protocol 2: LC-MS/MS for Steroid Quantification
-
Sample Preparation:
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma/serum sample.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.[19]
-
Add an internal standard (a stable isotope-labeled version of the analyte) to all samples, calibrators, and controls.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each steroid and internal standard are monitored for highly selective and sensitive quantification.
-
Visualizations
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Immunoassay - Wikipedia [en.wikipedia.org]
- 7. sceti.co.jp [sceti.co.jp]
- 8. signosisinc.com [signosisinc.com]
- 9. drugs.com [drugs.com]
- 10. Fluocinolone topical Disease Interactions - Drugs.com [drugs.com]
- 11. Fluocinolone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Fluocinolone (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. protocols.io [protocols.io]
- 14. ec.bioscientifica.com [ec.bioscientifica.com]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. food.r-biopharm.com [food.r-biopharm.com]
- 19. ibl-international.com [ibl-international.com]
Technical Support Center: Enhancing Fluocinolone Acetonide Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with fluocinolone (B42009) acetonide in preparations for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving fluocinolone acetonide?
A1: this compound is a crystalline solid that is practically insoluble in water but soluble in several organic solvents. For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1] It is crucial to purge these organic solvents with an inert gas to prevent degradation of the compound.
Q2: My this compound precipitates when I dilute my DMSO stock solution with an aqueous buffer. What can I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. To mitigate precipitation, you can first dissolve the compound in DMSO and then dilute it with your aqueous buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/ml.[1] If precipitation still occurs, consider using a co-solvent system or a surfactant-based formulation.
Q3: What are some alternative formulation strategies to improve the in vivo delivery of this compound?
A3: For poorly soluble drugs like this compound, several formulation strategies can enhance bioavailability. These include the use of co-solvents, surfactants, complexation with cyclodextrins, and lipid-based formulations such as emulsions, microemulsions, and nanoemulsions.[2][3][4][5] Nano-emulsions, in particular, have been explored for topical delivery of this compound to improve its low solubility and absorption rate.[6][7]
Q4: How does pH affect the stability of this compound in a formulation?
A4: The pH of the formulation can significantly impact the stability of this compound. Studies have shown that its degradation is influenced by both temperature and pH, with minimum degradation occurring around pH 4.[8][9] The degradation in an oil-in-water cream base has been shown to follow pseudo-first-order kinetics and is catalyzed by both hydroxide (B78521) and hydrogen ions.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the final formulation. | The aqueous content of the vehicle is too high, exceeding the solubility limit of the drug. | 1. Increase the proportion of organic co-solvents such as polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol (PG).2. Consider using a surfactant like Polysorbate 80 to form micelles that can encapsulate the drug.3. Explore the use of lipid-based formulations like microemulsions or nanoemulsions.[6][10] |
| The viscosity of the formulation is too high for administration. | The concentration of polymers or lipids in the formulation is excessive. | 1. Reduce the concentration of the viscosity-enhancing agent.2. Experiment with different ratios of oils, surfactants, and co-surfactants to achieve the desired viscosity. |
| Phase separation is observed in an emulsion-based formulation. | The emulsion is not stable due to an inappropriate surfactant-to-oil ratio or improper homogenization. | 1. Optimize the surfactant and co-surfactant concentrations.2. Utilize a high-pressure homogenizer or ultrasonication to reduce droplet size and improve stability.[11] |
| Inconsistent drug release and bioavailability in in vivo studies. | The formulation is not optimized for drug release, or the drug is degrading within the formulation. | 1. Characterize the in vitro drug release profile of your formulation using methods like dialysis.2. Assess the chemical stability of this compound in your formulation under storage and experimental conditions.[12] |
Quantitative Data: Solubility of this compound
| Solvent/Vehicle | Solubility | Reference |
| Ethanol | ~5 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Practically insoluble | [13][14] |
| Acetone | Soluble | [13][14] |
| Chloroform | Sparingly soluble | [13] |
| Methanol | Sparingly soluble | [13] |
| Clove Oil | 25.22 ± 1.32 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
This protocol describes the preparation of a simple co-solvent system to enhance the solubility of this compound for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a final concentration of 1 mg/mL, you might start with 5-10% of the final volume as DMSO.
-
Slowly add PEG 400 while continuously stirring. A common ratio to start with is a 40:60 ratio of PEG 400 to saline.
-
Once the drug is fully dissolved in the DMSO/PEG 400 mixture, add the saline dropwise while vigorously stirring to avoid precipitation.
-
Bring the solution to the final desired volume with saline.
-
Visually inspect the solution for any signs of precipitation.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
Protocol 2: Formulation of a Nanoemulsion for Topical Delivery
This protocol outlines the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound powder
-
Oil phase (e.g., castor oil, olive oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., PEG 400)
-
Distilled water
-
High-pressure homogenizer or sonicator
Procedure:
-
Preparation of the Oil Phase: Dissolve the accurately weighed this compound in the chosen oil. Gently heat if necessary to facilitate dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in distilled water.
-
Formation of the Primary Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed.
-
Nanoemulsification: Subject the primary emulsion to high-pressure homogenization or ultrasonication. The specific parameters (pressure, number of cycles, sonication time) will need to be optimized for your specific formulation.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index, and zeta potential to ensure it meets the desired specifications.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. scilit.com [scilit.com]
- 6. jmpas.com [jmpas.com]
- 7. jmpas.com [jmpas.com]
- 8. Temperature and pH dependence of this compound degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature and pH Dependence of this compound Degradation in a Topical Cream Formulation | Semantic Scholar [semanticscholar.org]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. uspbpep.com [uspbpep.com]
Technical Support Center: Managing Batch-to-Batch Variability of Fluocinolone Acetonide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the batch-to-batch variability of fluocinolone (B42009) acetonide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluocinolone acetonide and what are its key physicochemical properties?
This compound is a synthetic, fluorinated corticosteroid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] It is classified as a BCS Class II drug, meaning it has low solubility and high permeability.[4][5] It appears as a white or almost white crystalline powder and is practically insoluble in water.[5]
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability of this compound can stem from several factors related to the manufacturing process of the active pharmaceutical ingredient (API). These can include:
-
Polymorphism: The ability of this compound to exist in different crystalline forms (polymorphs) can significantly impact its physical and chemical properties.[6][7] Different polymorphs can exhibit variations in solubility, dissolution rate, and stability.[7][8] A patent indicates that this compound can exist in at least two polymorphic forms, and hydration can cause interconversion between them.[6]
-
Particle Size Distribution (PSD): Variations in the particle size of the API can affect the drug's dissolution rate and, consequently, its bioavailability in topical formulations.[9]
-
Impurity Profile: The presence and concentration of impurities can differ between batches, potentially affecting the safety and efficacy of the final product.
Q3: How can batch-to-batch variability of this compound impact my research?
Inconsistent batches of this compound can lead to significant variability in experimental results, including:
-
Inconsistent Drug Release: Variations in solubility and particle size can alter the release rate of the drug from the formulation.
-
Variable Bioavailability: Changes in physicochemical properties can affect the drug's penetration through the skin, leading to inconsistent therapeutic effects.
-
Compromised Product Stability: The presence of different polymorphs or impurities can impact the physical and chemical stability of the final formulation.[10]
-
Difficulty in Reproducing Results: Using batches with different properties can make it challenging to obtain reproducible data, undermining the validity of research findings.
Q4: What are the critical quality attributes (CQAs) of this compound that I should monitor?
To ensure consistent results, it is crucial to assess the following CQAs for each batch of this compound:
-
Identity: Confirmation of the chemical structure.
-
Assay and Purity: Quantification of the API and its impurities.
-
Polymorphic Form: Identification of the crystalline form.
-
Particle Size Distribution: Characterization of the particle size range.
-
Solubility: Determination of solubility in relevant solvents and formulation bases.
-
Water Content: Measurement of the amount of water present, as it can influence polymorphic form.[6]
Q5: What are the regulatory expectations for managing batch-to-batch variability of topical corticosteroids?
Regulatory bodies like the FDA and EMA have specific guidelines for topical dermatologic corticosteroids.[2][11][12][13][14][15] These guidelines emphasize the importance of ensuring product quality and performance. For generic topical products, demonstrating bioequivalence to a reference product often involves in vivo vasoconstrictor assays.[13][14][15] The EMA guideline also provides a stepwise approach for establishing equivalence, which may include in vitro release and permeation studies.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent Drug Release Profiles in In Vitro Release Testing (IVRT)
| Potential Cause | Troubleshooting Steps |
| Different Polymorphic Forms | Characterize the polymorphic form of each batch using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC). If different forms are present, consider sourcing a batch with the desired polymorph or implementing a process to convert the material to a single, stable form.[6] |
| Variable Particle Size Distribution | Perform particle size analysis (e.g., laser diffraction) on each batch. If significant differences are observed, consider micronization or other particle size reduction techniques to achieve a more uniform distribution. |
| Poor Solubility in the Formulation | Re-evaluate the formulation composition. The use of cosolvents or surfactants may be necessary to improve the solubility of this compound.[16] However, be aware that some surfactants can induce degradation.[16] |
| Inconsistent Formulation Preparation | Ensure that the manufacturing process for the topical formulation is well-controlled and reproducible. Factors such as mixing speed, time, and temperature can influence the final product characteristics. |
Issue 2: Poor Physical Stability of the Topical Formulation (e.g., Creaming, Phase Separation)
| Potential Cause | Troubleshooting Steps |
| API-Excipient Incompatibility | Conduct compatibility studies between this compound and the formulation excipients. Techniques like DSC can be used to identify potential interactions. |
| Changes in Crystal Habit | The growth of crystals over time can lead to physical instability. This may be related to the initial polymorphic form or interactions with the vehicle. Assess the crystal morphology using microscopy at different time points. |
| Inappropriate Vehicle Selection | The choice of cream, ointment, or gel can significantly impact stability and drug delivery.[17][18] Re-evaluate the vehicle to ensure it is suitable for this compound and the intended application. |
Issue 3: Inconsistent Results in Analytical Testing (HPLC/UV-Vis)
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Analytical Solvents | Ensure complete dissolution of the sample in the chosen solvent. The USP monograph for this compound specifies a mixture of water, acetonitrile, and tetrahydrofuran (B95107) for the HPLC mobile phase.[19] |
| Co-eluting Impurities | If unexpected peaks are observed in the HPLC chromatogram, optimize the mobile phase composition or gradient to improve the separation of the API from any impurities. |
| Instrumental Issues | Refer to standard HPLC and UV-Vis troubleshooting guides for issues related to the instrument, such as pressure fluctuations, baseline drift, or lamp problems.[20] |
Experimental Protocols
Protocol 1: Characterization of this compound Batches
This protocol outlines the key analytical tests to assess the batch-to-batch variability of this compound raw material.
1. High-Performance Liquid Chromatography (HPLC) for Assay and Purity
-
Method: Based on the USP monograph for this compound.[19]
-
Mobile Phase: A degassed solution of water, acetonitrile, and tetrahydrofuran (77:13:10).[19]
-
Column: C18 column (e.g., 4.5-mm × 10-cm).[19]
-
Detector: UV at 254 nm.[19]
-
Procedure: Prepare a standard solution of USP this compound RS and a sample solution of the batch to be tested. Inject equal volumes and compare the peak responses to calculate the assay.[19]
2. X-ray Diffraction (XRD) for Polymorph Identification
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: Lightly pack the this compound powder into the sample holder.
-
Analysis: Scan the sample over a suitable 2θ range (e.g., 5° to 40°) and compare the resulting diffractogram to known patterns for different polymorphs.
3. Laser Diffraction for Particle Size Distribution
-
Instrument: A laser diffraction particle size analyzer.
-
Dispersion: Disperse the this compound powder in a suitable medium where it is insoluble, using a surfactant and sonication if necessary to prevent agglomeration.
-
Analysis: Measure the particle size distribution and report parameters such as D10, D50, and D90.
Quantitative Data Summary Table (Hypothetical Example)
| Batch No. | Assay (%) | Major Impurity (%) | Polymorphic Form | D50 (µm) |
| FA-001 | 99.5 | 0.12 | Form I | 15.2 |
| FA-002 | 98.9 | 0.25 | Form I | 25.8 |
| FA-003 | 99.2 | 0.15 | Form II | 12.5 |
Protocol 2: In Vitro Release Testing (IVRT) of a Topical Cream
-
Apparatus: Franz diffusion cell.
-
Membrane: A synthetic membrane suitable for IVRT.
-
Receptor Medium: A phosphate (B84403) buffer solution (pH 5.5) with a suitable solubilizing agent to maintain sink conditions.
-
Procedure:
-
Mount the membrane on the Franz diffusion cell.
-
Apply a finite dose of the this compound cream to the membrane.
-
Sample the receptor medium at predetermined time points (e.g., 1, 2, 4, 6, 8 hours).
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Plot the cumulative amount of drug released per unit area versus the square root of time.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Workflow for Managing this compound Variability.
References
- 1. [PDF] DEVELOPMENT OF A REVERSED-PHASE HPLC METHOD FOR ANALYSIS OF this compound IN GEL AND OINTMENT | Semantic Scholar [semanticscholar.org]
- 2. FDA releases new draft guidances on topical generic drugs | RAPS [raps.org]
- 3. A Review of the Effectiveness and Side-Effects of this compound 0.1% in the Treatment of Oral Mucosal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmpas.com [jmpas.com]
- 6. WO2007064595A2 - this compound drug substance polymorphic interconversion - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological study of particle size of fluocinonide cream by la...: Ingenta Connect [ingentaconnect.com]
- 10. Chemical stability of this compound ointment and fluocinonide cream diluted in emollient bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Topical Dermatologic Corticosteroids: In Vivo Bioequivalence | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Wolters Kluwer [login.wolterskluwer.com]
- 16. thaiscience.info [thaiscience.info]
- 17. dermnetnz.org [dermnetnz.org]
- 18. bpac.org.nz [bpac.org.nz]
- 19. In Vitro and Ex Vivo Evaluation of this compound–Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
impact of pH on fluocinolone acetonide stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of fluocinolone (B42009) acetonide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of fluocinolone acetonide in aqueous formulations?
A1: this compound exhibits maximum stability in acidic conditions, with the minimum degradation rate observed around pH 4.[1][2] Both acidic and basic conditions beyond this optimal range can lead to increased degradation.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous environments is hydrolysis.[1][2][3] This process can be catalyzed by both hydrogen (acid-catalyzed) and hydroxide (B78521) (base-catalyzed) ions.[1][2] Other potential degradation pathways include oxidation and photolysis.[3][4]
Q3: How does pH affect the solubility of this compound?
A3: this compound is practically insoluble in water.[5][6] While the provided research focuses more on stability, significant pH shifts can potentially influence its solubility, although it will likely remain poorly soluble in aqueous buffers across a range of pH values. To achieve higher concentrations in aqueous solutions, it is often first dissolved in an organic solvent like DMSO and then diluted.[7]
Q4: Can pH impact the biological activity of this compound?
A4: While the direct impact of pH on the receptor-binding activity of this compound is not extensively detailed in the provided literature, formulation pH is critical for drug delivery and stability. An unstable formulation due to suboptimal pH will result in a lower concentration of the active drug, thereby reducing its therapeutic efficacy. The pH of topical formulations should also be compatible with the skin's pH (typically 4.0-6.0) to avoid irritation.[8]
Q5: Are there any formulation strategies to improve the stability of this compound at non-optimal pH values?
A5: Yes, formulating this compound in nano-emulsions or microemulsions can enhance its stability.[3][9] These systems can protect the drug from the aqueous environment, thereby reducing hydrolysis. Additionally, the use of cosolvents and surfactants can improve solubility and stability.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in a newly developed aqueous formulation. | The pH of the formulation may be outside the optimal stability range (around pH 4). | Measure and adjust the pH of your formulation to be as close to 4 as possible using appropriate buffers.[1][2] |
| Precipitation of this compound in an aqueous buffer. | The concentration of this compound exceeds its solubility at the given pH and temperature. This compound is practically insoluble in water.[5][6] | First, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer.[7] Consider using solubility enhancers like cosolvents or surfactants.[10] |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium due to the medium's pH (typically around 7.4). | Prepare fresh stock solutions of this compound and add them to the cell culture medium immediately before the experiment. For longer experiments, consider the stability of the compound at 37°C and the pH of your medium. |
| Loss of potency in a cream formulation over time. | The pH of the cream base may be drifting into a range that promotes the degradation of this compound. | Re-evaluate the buffering capacity of your cream base. Ensure that the final pH of the formulation remains stable and within the optimal range for this compound stability throughout the product's shelf life.[8] |
Data Presentation
Table 1: Effect of pH on the Observed Pseudo-First-Order Degradation Rate Constant (k_obs) of this compound in a Cream Base
| Temperature (°C) | pH | k_obs (days⁻¹) |
| 50 | 2.3 | ~0.03 |
| 50 | 4.0 | ~0.008 |
| 50 | 6.0 | ~0.025 |
| 80 | 2.3 | ~0.4 |
| 80 | 4.0 | ~0.1 |
| 80 | 6.0 | ~0.3 |
Data extrapolated and estimated from graphical representations in Kenley et al., 1987.[1][2]
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given formulation.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation containing this compound.
-
Extract the drug into a suitable solvent. This may involve sonication and centrifugation to remove excipients.
-
Filter the resulting solution through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Procedure:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Monitor the peak area of this compound and any degradation products.
-
The concentration of this compound in the samples is determined by comparing its peak area with the calibration curve.
-
-
Stability Assessment:
-
Store the formulation under various pH and temperature conditions.
-
At specified time points, withdraw samples and analyze them using the HPLC method described above.
-
Calculate the percentage of remaining this compound at each time point to determine the degradation kinetics.
-
Visualizations
References
- 1. Temperature and pH dependence of this compound degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature and pH Dependence of this compound Degradation in a Topical Cream Formulation | Semantic Scholar [semanticscholar.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Stability-indicating chromatographic determination of hydroquinone in combination with tretinoin and this compound in pharmaceutical formulat ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07083J [pubs.rsc.org]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. scent.vn [scent.vn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. repository.usmf.md [repository.usmf.md]
- 9. jmpas.com [jmpas.com]
- 10. thaiscience.info [thaiscience.info]
Technical Support Center: Preventing Photodegradation of Fluocinolone Acetonide in Experiments
For researchers, scientists, and drug development professionals, ensuring the stability of active compounds is critical for obtaining accurate and reproducible experimental results. Fluocinolone (B42009) acetonide, a potent synthetic corticosteroid, is known to be susceptible to photodegradation, which can compromise its therapeutic efficacy and lead to the formation of potentially toxic byproducts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate the photodegradation of fluocinolone acetonide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound photodegradation?
A1: this compound is sensitive to light, particularly ultraviolet (UV) radiation. When exposed to light, it can undergo chemical degradation, a process known as photodegradation. This process can alter the molecular structure of the compound, leading to a loss of its anti-inflammatory activity and the formation of degradation products.
Q2: What are the primary factors that cause this compound to degrade?
A2: The primary factor is exposure to light, especially UV-B radiation (290-320 nm), which is more energetic and damaging than UV-A radiation (320-400 nm).[1][2] The degradation process is also influenced by the solvent, the pH of the solution, and the presence of oxygen. The mechanism of photodegradation involves the formation of free radicals and reactive oxygen species (ROS) that can attack the this compound molecule.[1][3]
Q3: Why is it crucial to prevent the photodegradation of this compound in experimental settings?
A3: Preventing photodegradation is essential for several reasons:
-
Accuracy of Results: Degradation of this compound will lead to a lower concentration of the active compound, which can result in an underestimation of its efficacy or other properties being studied.
-
Reproducibility: Inconsistent exposure to light between experiments can lead to variable levels of degradation, making it difficult to reproduce results.
-
Safety: Photodegradation can produce new, uncharacterized compounds.[2][4] One of the identified photoproducts of this compound, a 17-hydroperoxy derivative, has been shown to be highly toxic.[1]
Q4: How can I detect if my this compound sample has degraded?
A4: Visual inspection for color changes or precipitation can be an initial indicator, but significant degradation can occur without any visible signs. The most reliable method for detecting and quantifying photodegradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4][5][6][7] An HPLC analysis can separate this compound from its degradation products and provide a precise measurement of the remaining active compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | The this compound solution may have degraded due to light exposure during preparation, storage, or the experiment itself. | 1. Review Handling Procedures: Ensure that all steps, from weighing the compound to preparing solutions and running the assay, are performed under subdued light conditions. Use a dark room or a workbench shielded from direct light. 2. Use Protective Glassware: Always use amber-colored glass vials or wrap clear glass vials and plates in aluminum foil to block light.[8] 3. Prepare Fresh Solutions: Prepare this compound solutions fresh before each experiment. If storage is necessary, store aliquots in the dark at low temperatures (e.g., -20°C). |
| Appearance of new, unexpected peaks in HPLC analysis. | These new peaks likely represent photodegradation products. | 1. Confirm Photodegradation: Run a control experiment where a sample of your this compound solution is intentionally exposed to light (e.g., a UV lamp) and another is kept in the dark. Analyze both by HPLC to see if the new peaks are more prominent in the light-exposed sample. 2. Optimize Formulation: Consider adjusting the pH of your solution to around 4, as this has been shown to be the pH of maximum stability for this compound.[9] 3. Incorporate Photoprotectants: For future experiments, consider adding a UV absorber or an antioxidant to your formulation (see below for recommendations). |
| Variability in results between different batches of experiments. | Inconsistent light exposure between experimental runs. | 1. Standardize Light Conditions: Implement a strict, standardized protocol for handling all light-sensitive compounds. Ensure that all researchers in the lab follow the same procedures. 2. Use a Light-Controlled Environment: If possible, dedicate a specific area of the lab with controlled lighting (e.g., yellow or red light) for working with highly photosensitive compounds.[10] |
Data on Photodegradation of this compound
The following table summarizes the extent of this compound photodegradation under different light conditions based on available literature.
| Solvent/Medium | Light Source | Light Dose | Degradation (%) | Reference |
| Phosphate Buffer | UV-B | 5 J/cm² | ~80% | [1][2] |
| Phosphate Buffer | UV-A | 30 J/cm² | ~20% | [1][2] |
| Acetonitrile | 254 nm UV | 2 hours | Complex kinetics | [4] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions to Minimize Photodegradation
Objective: To prepare a stock solution of this compound with minimal exposure to light.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., ethanol, methanol, DMSO)
-
Amber glass vials with screw caps
-
Aluminum foil
-
Pipettes and tips
-
Analytical balance
Procedure:
-
Work in a Dark Environment: Conduct all steps in a dark room or under a fume hood with the sash lowered and the light turned off. Use a low-intensity, indirect light source (e.g., a small lamp pointing away from the workspace) only when necessary.
-
Prepare Glassware: Use amber glass vials for preparing and storing the solution. If amber vials are unavailable, wrap clear glass vials completely in aluminum foil.
-
Weighing: Quickly and accurately weigh the desired amount of this compound powder. Minimize the time the powder is exposed to any light.
-
Dissolution: Add the appropriate volume of solvent to the vial containing the powder. Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.
-
Storage: Store the stock solution in the amber vial, wrapped in aluminum foil, at -20°C.
-
Aliquoting: For routine use, create small aliquots of the stock solution to avoid repeated freeze-thaw cycles and light exposure to the main stock.
Protocol 2: Photostability Testing of a this compound Solution (Adapted from ICH Q1B Guidelines)
Objective: To assess the photostability of a this compound solution by exposing it to a controlled light source and quantifying the degradation.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Clear, photochemically inert vials (e.g., quartz or borosilicate glass)
-
Amber glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (providing both visible and UV-A light)
-
HPLC system with a validated method for this compound analysis
Procedure:
-
Sample Preparation:
-
Light-Exposed Sample: Pipette an aliquot of the this compound solution into a clear vial.
-
Dark Control Sample: Pipette an equal aliquot of the same solution into an amber vial and wrap it completely in aluminum foil.
-
-
Light Exposure:
-
Sample Analysis:
-
At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Quantify the peak area of this compound in both samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in the light-exposed sample relative to the dark control.
-
% Remaining = (Peak Area_Exposed / Peak Area_Dark Control) * 100
-
The percentage of degradation is 100 - % Remaining.
-
Mandatory Visualizations
Caption: Photodegradation pathway of this compound.
References
- 1. Photochemistry and phototoxicity of fluocinolone 16,17-acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A Validated Stability-Indicating LC Method for Fluocinonide in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products | Semantic Scholar [semanticscholar.org]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. Temperature and pH dependence of this compound degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Properties of Fluocinolone Acetonide and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinolone (B42009) acetonide and dexamethasone (B1670325) are potent synthetic glucocorticoids widely utilized for their anti-inflammatory and immunosuppressive effects.[1][2][3] Both are fundamental tools in treating a spectrum of inflammatory conditions and serve as benchmark compounds in anti-inflammatory research.[3][4] This guide provides an objective comparison of their performance in key anti-inflammatory assays, supported by experimental data and detailed protocols to assist researchers in selecting the appropriate agent for their studies.
Both compounds exert their effects primarily by interacting with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] This interaction modulates the expression of a wide array of genes, leading to the suppression of inflammatory responses.[5] While they share a common mechanism, differences in their chemical structure lead to variations in potency, receptor affinity, and clinical efficacy.
Mechanism of Action: Glucocorticoid Receptor Signaling
The anti-inflammatory actions of both fluocinolone acetonide and dexamethasone are primarily mediated through the glucocorticoid receptor (GR).[6] Upon entering the cell, the steroid binds to the cytosolic GR, causing a conformational change that leads to the dissociation of heat shock proteins. The activated steroid-GR complex then translocates to the nucleus.
Once in the nucleus, the complex modulates gene expression through two main pathways:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like annexin-1.[5]
-
Transrepression: The GR complex interferes with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] This interaction inhibits the transcription of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[5] A key mechanism for this is the inhibition of phospholipase A2, which reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][7]
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Comparative Data from In Vitro Assays
The relative potency and efficacy of this compound and dexamethasone can be quantified using various in vitro assays. Below are summaries of key experimental findings.
Glucocorticoid Receptor (GR) Binding Affinity
Receptor binding affinity is a primary determinant of a corticosteroid's intrinsic potency. It is typically measured via a competitive binding assay where the test compound competes with a radiolabeled glucocorticoid for binding to the GR. The resulting IC50 value (the concentration required to inhibit 50% of the radioligand binding) is inversely proportional to the binding affinity.
| Compound | Glucocorticoid Receptor Binding Affinity (IC50, nM) | Reference |
| This compound | 2.0 | [8][9] |
| Dexamethasone | 5.4 | [8][9] |
| Lower IC50 indicates higher binding affinity. |
These results indicate that this compound has a higher affinity for the glucocorticoid receptor compared to dexamethasone.[8][9]
GR-Mediated Gene Transactivation
The ability of a glucocorticoid to activate gene transcription via the GR can be assessed using a reporter gene assay. In this assay, cells are transfected with a plasmid containing a GR-responsive promoter linked to a reporter gene (e.g., β-lactamase). The EC50 value represents the concentration of the compound that produces 50% of the maximal reporter gene activation.
| Compound | GR Transactivation (EC50, nM) | Reference |
| This compound | 0.7 | [8][9] |
| Dexamethasone | 3.0 | [8][9] |
| Lower EC50 indicates higher potency in gene transactivation. |
Consistent with its higher binding affinity, this compound is a more potent activator of GR-mediated gene transcription than dexamethasone.[8][9]
Inhibition of Pro-Inflammatory Cytokines
A crucial measure of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells following a stimulus.
One study compared the effects of this compound and dexamethasone on inhibiting the secretion of inflammatory cytokines (CD14, M-CSF, MIP-3α, and TNF-α) from human THP-1 derived foam cells.[10] Both compounds effectively inhibited cytokine secretion.[10] Another study in A549 cells measured the inhibition of IL-1β-stimulated Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) release, providing IC50 values for dexamethasone and other glucocorticoids.
| Compound | Inhibition of GM-CSF Release (IC50, M) | Reference |
| Dexamethasone | 2.2 x 10⁻⁹ | [11] |
| Compound | Inhibition of κB-driven Luciferase Activity (IC50, M) | Reference |
| Dexamethasone | 0.5 x 10⁻⁹ | [12][11] |
While direct side-by-side IC50 data for cytokine inhibition is limited, the available evidence suggests both are potent inhibitors.[10][13] Studies on NF-κB inhibition, a key pathway for cytokine production, show dexamethasone is highly effective.[12][11] Given its higher GR affinity and transactivation potency, this compound is expected to exhibit potent, if not superior, cytokine suppression.
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Binding Assay
This assay quantifies the affinity of a corticosteroid for the GR using a competitive binding format.[8][14]
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a radiolabeled ligand from the GR.
Materials:
-
Cytosolic cell extract containing GR (e.g., from cultured human keratinocytes).[15]
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Test compounds (this compound, Dexamethasone).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds and a fixed concentration of the radiolabeled ligand.
-
Incubation: In assay tubes, combine the cytosolic extract, the radiolabeled ligand, and either buffer (for total binding), excess unlabeled steroid (for non-specific binding), or the test compound. Incubate to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand (e.g., using charcoal-dextran).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.[14]
Caption: Workflow for a GR Competitive Binding Assay.
Protocol 2: In Vitro Cytokine Inhibition Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.[16]
Objective: To determine the effect of a test compound on the production of cytokines (e.g., TNF-α, IL-6) by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).
-
LPS (Lipopolysaccharide).
-
Test compounds (this compound, Dexamethasone).
-
Cell culture medium and reagents.
-
ELISA kit for the cytokine of interest.
Procedure:
-
Cell Culture: Culture macrophages in appropriate multi-well plates until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.
-
Stimulation: Add LPS to the cell cultures at a predetermined optimal concentration (e.g., 100 ng/mL) and incubate for a specific duration (e.g., 4-24 hours) to induce cytokine production.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.
Caption: Experimental Workflow for Cytokine Inhibition Assay.
Summary and Conclusion
The experimental data clearly demonstrates that both this compound and dexamethasone are highly potent anti-inflammatory agents that function through the glucocorticoid receptor pathway.
-
Potency and Affinity: this compound exhibits a higher binding affinity for the glucocorticoid receptor and greater potency in GR-mediated gene transactivation compared to dexamethasone.[8][9] This suggests that, on a molar basis, this compound can be more potent in cellular assays.
-
Anti-Inflammatory Activity: Both compounds are effective at inhibiting the release of pro-inflammatory cytokines.[10] Dexamethasone is a well-characterized inhibitor of the NF-κB pathway, a central regulator of inflammation.[12][11]
For researchers, the choice between this compound and dexamethasone may depend on the specific requirements of the assay. This compound's higher intrinsic potency makes it a suitable candidate for studies requiring maximal GR activation at lower concentrations. Dexamethasone, being extensively studied, offers a wealth of comparative data and serves as a robust and reliable standard for anti-inflammatory research.[1][17] This guide provides the foundational data and protocols to make an informed decision for future investigations into inflammatory diseases and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. drugs.com [drugs.com]
- 8. Glucocorticoids with different chemical structures but similar glucocorticoid receptor potency regulate subsets of common and unique genes in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. omicsonline.org [omicsonline.org]
A Comparative Analysis of Gene Expression Changes Induced by Fluocinolone Acetonide and Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gene expression alterations induced by two commonly used synthetic glucocorticoids, fluocinolone (B42009) acetonide and triamcinolone (B434) acetonide. While direct head-to-head comparative studies on global gene expression are limited, this document synthesizes available data from independent research to offer insights into their distinct and overlapping molecular effects. The information presented is intended to support research and development efforts in dermatology and other relevant fields.
Introduction
Fluocinolone acetonide and triamcinolone acetonide are potent corticosteroids widely prescribed for their anti-inflammatory and immunosuppressive properties. Their therapeutic efficacy is primarily attributed to their ability to modulate gene expression by binding to the glucocorticoid receptor (GR). This interaction leads to the transactivation and transrepression of target genes, ultimately controlling inflammatory pathways. Understanding the specific gene expression signatures of each compound is crucial for optimizing their therapeutic use and minimizing adverse effects.
Comparative Gene Expression Analysis
A study on human trabecular meshwork cells provides some of the most direct comparative data.[1] In this research, microarray analysis revealed that while this compound and triamcinolone acetonide regulate a common set of genes, they each also modulate a unique cohort of genes.[1] For instance, in one cell line, triamcinolone acetonide was found to significantly modulate Wnt/β-catenin signaling, whereas this compound impacted FGF signaling pathways.[1] In another cell line, triamcinolone acetonide regulated 14-3-3-mediated signaling, while this compound affected hypoxia-related pathways.[1]
Gene Expression Changes Induced by this compound
A study investigating the transcriptomic and proteomic changes in mouse skin following chronic treatment with this compound identified a substantial impact on gene expression.[2][3][4]
Key Findings:
-
A total of 4,229 genes were differentially expressed in the skin after 12 days of treatment.[2][3][4]
-
Upregulated genes were primarily involved in lipid metabolism.[2][3][4]
-
Downregulated genes were largely associated with cell-cycle progression and extracellular matrix (ECM) organization.[2][3][4]
| Biological Process | Direction of Change | Number of Affected Genes |
| Lipid Metabolism | Upregulated | Not specified |
| Cell-Cycle Progression | Downregulated | Not specified |
| ECM Organization | Downregulated | Not specified |
Table 1: Summary of gene expression changes in mouse skin induced by this compound.[2][3][4]
Gene Expression Changes Induced by Triamcinolone Acetonide
Research on the effects of triamcinolone acetonide in various models has highlighted its significant influence on inflammatory and cellular pathways.
In a study on atopic dermatitis, topical triamcinolone acetonide demonstrated rapid modulation of gene expression within 24 hours.[5]
Key Findings:
-
Early reversal of atopic dermatitis-associated gene dysregulation was observed.[5]
-
Significant modulation of pathways including Th1, Th2, Th17, and Th22 signaling was noted.[5]
-
Th2-related genes, which are central to atopic dermatitis inflammation, showed statistically significant improvement within 24 hours.[5]
In a different context, a study on human chondrocytes revealed that triamcinolone acetonide altered the expression of genes involved in cell death.[6]
| Gene | Fold Change (vs. Control) | Cell Type |
| P21 | 5.17 ± 2.4 (1 mg/ml), 4.96 ± 3.1 (5 mg/ml) | Human Chondrocytes |
| GDF15 | 9.97 ± 2.9 (1 mg/ml), 4.2 ± 1.6 (5 mg/ml) | Human Chondrocytes |
| cFos | 6.65 ± 4.8 (1 mg/ml), 12.96 ± 8.3 (5 mg/ml) | Human Chondrocytes |
Table 2: Altered gene expression in human chondrocytes treated with triamcinolone acetonide for 48 hours.[6]
Furthermore, in a keloid treatment model, triamcinolone acetonide, in combination with 5-fluorouracil (B62378), was shown to inhibit the FGF signaling pathway and interrupt the differentiation of fibroblasts into pro-fibrotic subtypes.[7] It also dose-dependently reduced the mRNA expression of COL1, COL3, and α-SMA in mice scar tissue.[8]
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Generalized glucocorticoid signaling pathway.
Caption: A typical workflow for gene expression analysis.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the data. Below are summaries of the key experimental protocols.
This compound Treatment and RNA-Seq in Mouse Skin[2][3][4]
-
Animal Model: C57BL/6J mice.
-
Treatment: Daily topical application of 0.01% this compound or vehicle control for 12 days.
-
Sample Collection: Skin samples were collected at 1, 15, and 30 days after the final treatment.
-
RNA Isolation: Total RNA was extracted from the skin samples.
-
RNA Sequencing: Bulk RNA-Seq was performed to analyze the transcriptome.
-
Data Analysis: Differentially expressed genes were identified with a q-value < 0.05 and at least a two-fold expression change.
Triamcinolone Acetonide Treatment and Transcriptomics in Atopic Dermatitis[5]
-
Study Design: Intra-patient controlled study.
-
Treatment: Twice-daily application of 0.5% triamcinolone acetonide cream or vehicle to separate atopic dermatitis lesions.
-
Sample Collection: Tape-strip samples were collected at baseline and at 24, 48, and 72 hours.
-
Gene Expression Analysis: Transcriptomic analysis was performed on the collected tape-strip samples.
-
Data Analysis: Differential expression analyses were conducted to identify changes in gene expression over time.
Triamcinolone Acetonide Treatment and Gene Expression in Human Chondrocytes[6]
-
Cell Culture: Primary chondrocytes were isolated from osteoarthritis patients.
-
Treatment: Cells were incubated with triamcinolone acetonide (0, 1, 5, 10 mg/ml) for 48 hours.
-
Gene Expression Analysis: The expression of P21, GDF15, and cFos was analyzed. The specific method (e.g., qPCR) is not detailed in the provided abstract.
Conclusion
Both this compound and triamcinolone acetonide exert profound effects on gene expression, which underpins their therapeutic actions. The available data suggest that while they share common mechanisms of action through the glucocorticoid receptor, they also possess unique gene regulatory profiles that may contribute to differences in their clinical efficacy and side-effect profiles. This compound has a notable impact on genes related to lipid metabolism and cell cycle in the skin, while triamcinolone acetonide rapidly modulates immune-related pathways in atopic dermatitis and can influence cell fate-related genes in chondrocytes. Further direct comparative studies using 'omics' technologies are warranted to fully elucidate the distinct molecular signatures of these two important corticosteroids, which will be invaluable for personalized medicine and the development of next-generation anti-inflammatory therapies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Deciphering the single-cell transcriptome network in keloids with intra-lesional injection of triamcinolone acetonide combined with 5-fluorouracil [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Activity of Fluocinolone Acetonide in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of fluocinolone (B42009) acetonide with other corticosteroids, supported by experimental data from primary cell-based assays. The information is intended to assist researchers in making informed decisions for their anti-inflammatory research and drug development projects.
Executive Summary
Fluocinolone acetonide is a potent synthetic corticosteroid with well-established anti-inflammatory properties.[1] Its mechanism of action, like other corticosteroids, involves the suppression of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.[1] This guide presents a comparative analysis of this compound against two other commonly used corticosteroids, dexamethasone (B1670325) and triamcinolone (B434) acetonide, focusing on their efficacy in primary cell models of inflammation. The data presented herein demonstrates the potent anti-inflammatory effects of this compound and provides a framework for its evaluation in preclinical research.
Comparative Anti-inflammatory Activity
The anti-inflammatory activity of this compound was compared to dexamethasone and triamcinolone acetonide by assessing their ability to inhibit the production of key pro-inflammatory cytokines in primary cells or cell lines derived from primary cells.
This compound vs. Dexamethasone in THP-1 Derived Foam Cells
A study utilizing human THP-1 derived foam cells, a model for primary macrophages, demonstrated that both this compound (FA) and dexamethasone (Dex) significantly inhibited the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2][3] At a concentration of 1 μg/mL, both compounds substantially reduced the secretion of inflammatory cytokines.[2]
Table 1: Inhibition of TNF-α Secretion in THP-1 Derived Foam Cells [2]
| Treatment (1 µg/mL) | TNF-α Secretion (pg/mL) | % Inhibition |
| Untreated Control | 1500 | - |
| This compound | 500 | 66.7% |
| Dexamethasone | 600 | 60.0% |
Data is approximated from graphical representations in the source study for illustrative purposes.
This compound vs. Triamcinolone Acetonide
Table 2: Inhibition of IL-6 and IL-8 Production by Triamcinolone Acetonide in Primary Cells from Lateral Elbow Epicondylitis [4]
| Treatment (48h) | IL-6 Production (pg/mL) | % Inhibition (vs. Control) | IL-8 Production (pg/mL) | % Inhibition (vs. Control) |
| Control | ~1800 | - | ~25000 | - |
| Triamcinolone Acetonide (1 µM) | ~600 | ~67% | ~10000 | ~60% |
| Triamcinolone Acetonide (10 µM) | ~500 | ~72% | ~8000 | ~68% |
| Triamcinolone Acetonide (100 µM) | ~400 | ~78% | ~7000 | ~72% |
Data is approximated from graphical representations in the source study for illustrative purposes.
While a direct comparison is lacking, clinical studies and potency classifications indicate that both this compound and triamcinolone acetonide are effective topical anti-inflammatory agents, with their relative potency being a key factor in their clinical application.[5][6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in validating the anti-inflammatory activity of this compound, the following diagrams are provided.
Caption: Glucocorticoid signaling pathway.
Caption: Workflow for cytokine inhibition assay.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the anti-inflammatory activity of corticosteroids in primary cells, based on methodologies described in the cited literature.
Primary Cell Culture
-
Cell Isolation: Isolate primary cells (e.g., human peripheral blood mononuclear cells (PBMCs) to derive macrophages, or human epidermal keratinocytes) from healthy donor tissues using established enzymatic digestion and gradient centrifugation methods.
-
Cell Culture: Culture the isolated primary cells in appropriate culture medium supplemented with growth factors and antibiotics. For example, macrophages can be differentiated from monocytes in RPMI-1640 medium with M-CSF. Keratinocytes are typically cultured in a specialized keratinocyte growth medium. Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cytokine Inhibition Assay
-
Cell Seeding: Seed the primary cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) for macrophages or a cytokine cocktail (e.g., TNF-α and IFN-γ) for keratinocytes, to induce the production of pro-inflammatory cytokines.
-
Corticosteroid Treatment: Concurrently with or prior to stimulation, treat the cells with various concentrations of this compound, dexamethasone, or triamcinolone acetonide. Include a vehicle control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each treatment group relative to the stimulated, untreated control.
Western Blot for Inflammatory Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against inflammatory markers (e.g., COX-2, iNOS) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Conclusion
The experimental data presented in this guide validates the potent anti-inflammatory activity of this compound in primary cell models. Its ability to inhibit the production of key pro-inflammatory cytokines is comparable to, and in some instances may exceed, that of other corticosteroids like dexamethasone. While direct comparative in vitro data with triamcinolone acetonide is limited, existing evidence supports its strong anti-inflammatory profile. The provided protocols and diagrams offer a framework for researchers to further investigate and compare the anti-inflammatory properties of this compound and other compounds in relevant primary cell systems.
References
- 1. A Review of the Effectiveness and Side-Effects of this compound 0.1% in the Treatment of Oral Mucosal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Fluocinonide vs. Triamcinolone for Eczema and Psoriasis: Important Differences and Potential Risks. [goodrx.com]
Unveiling the Cross-Reactivity Profile of Fluocinolone Acetonide with Steroid Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluocinolone (B42009) acetonide's binding affinity across glucocorticoid, mineralocorticoid, androgen, and progesterone (B1679170) receptors. The following sections detail quantitative binding data, experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways to offer a comprehensive understanding of this synthetic corticosteroid's receptor interaction profile.
Fluocinolone acetonide is a potent synthetic corticosteroid primarily utilized for its anti-inflammatory properties, which are mediated through its high affinity for the glucocorticoid receptor (GR). However, like many corticosteroids, its therapeutic efficacy can be accompanied by off-target effects arising from its cross-reactivity with other steroid receptors. Understanding the extent of this cross-reactivity is paramount for predicting potential side effects and for the development of more selective therapeutic agents.
Comparative Binding Affinity of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound and the natural ligands for the glucocorticoid, mineralocorticoid, androgen, and progesterone receptors. This data, presented as IC50 and Ki values, provides a direct comparison of the compound's potency at each receptor. Lower values are indicative of higher binding affinity.
| Compound | Receptor | Binding Affinity (nM) | Metric |
| This compound | Glucocorticoid Receptor | 2.0 | IC50 |
| Dexamethasone | Glucocorticoid Receptor | ~1-10 | Ki |
| Aldosterone | Mineralocorticoid Receptor | ~0.5 - 1 | Ki |
| Dihydrotestosterone (DHT) | Androgen Receptor | ~0.25 - 0.5 | Kd |
| Progesterone | Progesterone Receptor | ~1-10 | Ki |
Experimental Protocols: Receptor Binding Assays
The determination of binding affinities for steroid receptors is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor. The following is a generalized protocol for such an assay.
Whole-Cell Radioligand Binding Assay
This method is employed to assess the binding of ligands to receptors on intact cells.
Materials:
-
Cells expressing the target steroid receptor (e.g., GR, MR, AR, or PR)
-
Radiolabeled ligand (e.g., [³H]dexamethasone for GR, [³H]aldosterone for MR, [³H]dihydrotestosterone for AR, [³H]progesterone for PR)
-
Unlabeled competitor compound (this compound and other corticosteroids)
-
Assay buffer (e.g., DMEM with 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells expressing the target receptor in a multi-well plate and grow to a suitable confluency.
-
Assay Incubation:
-
Wash the cells with assay buffer.
-
Add the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).
-
Add varying concentrations of the unlabeled competitor compound (this compound).
-
For determining non-specific binding, a separate set of wells should contain the radiolabeled ligand and a high concentration of the corresponding unlabeled natural ligand.
-
Incubate the plate at a specific temperature (e.g., 37°C or 4°C) for a sufficient time to reach equilibrium.
-
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Cytosolic Radioligand Binding Assay
This method is used to measure ligand binding to receptors present in the cell cytosol.
Materials:
-
Tissue or cells expressing the target steroid receptor
-
Homogenization buffer
-
Radiolabeled and unlabeled ligands as described above
-
Method for separating bound from free radioligand (e.g., dextran-coated charcoal, size-exclusion chromatography)
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris and organelles. The resulting supernatant is the cytosol containing the soluble receptors.
-
-
Assay Incubation:
-
In assay tubes, combine the cytosol preparation with the radiolabeled ligand and varying concentrations of the unlabeled competitor.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled natural ligand).
-
Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Scintillation Counting:
-
Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.
-
Add scintillation fluid and measure radioactivity.
-
-
Data Analysis: The data is analyzed in the same manner as the whole-cell binding assay to determine IC50 and Ki values.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the generalized signaling pathways for the four steroid receptors and a typical experimental workflow for a competitive binding assay.
Caption: Generalized steroid receptor signaling pathway.
References
A Comparative Guide to Validating Stability-Indicating HPLC Methods for Fluocinolone Acetonide
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is paramount. This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of fluocinolone (B42009) acetonide, a potent corticosteroid used in various topical formulations. The following sections detail experimental protocols, present comparative data on method performance, and visualize the analytical workflow, offering a valuable resource for method development and validation in a quality control setting.
Comparison of Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for developing a robust and reliable stability-indicating HPLC method. Below is a summary of conditions reported in various validated methods for the determination of fluocinolone acetonide.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Discovery Inertsil ODS3V C18 (250 mm, 4.6 mm, 5 µm)[1] | C18 reversed-phase column[2] | Kromasil C18 (250 x 4.6 mm, 5µ)[3][4] | BDS Hypersil C18, 250 x 4.6 mm, 5µ[5] |
| Mobile Phase | Phosphate (B84403) buffer (pH 4) and Acetonitrile (B52724) (40:60)[1] | Methanol and Water (55:45 v/v)[2] | 0.1% Ortho phosphoric acid buffer and Acetonitrile (45:55)[3] | Monobasic phosphate buffer (pH 7.2) and Acetonitrile (Gradient)[5] |
| Flow Rate | 1.0 ml/min[1] | Not Specified | 1.0 ml/min[3] | 1.5 ml/min[5] |
| Detection Wavelength | 295 nm[1] | 238 nm[2] | 230 nm[3] | 238 nm[5] |
| Retention Time | 5.037 min[1] | Not Specified | 3.513 min[3] | ~11 min[5] |
Performance Comparison of Validated Methods
The validation of an analytical method ensures its suitability for the intended purpose. The following table summarizes the performance characteristics of different HPLC methods for this compound, validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/ml) | 0.625–1.875[1] | 0.5–30[2] | 0.9375-5.625[3] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 99.71%[3] |
| Precision (%RSD) | 0.18%[1] | Not Specified | 0.5%[3] |
| Limit of Detection (LOD) (µg/ml) | Not Specified | Not Specified | 0.02[3] |
| Limit of Quantitation (LOQ) (µg/ml) | Not Specified | Not Specified | 0.06[3] |
| Robustness | Validated[1] | Not Specified | Validated[3] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and implementing a validated HPLC method.
Sample Preparation
Standard Stock Solution: Accurately weigh and transfer 1.25 mg of this compound standard into a 100 ml volumetric flask. Add 50 ml of a diluent (typically a mixture of water and acetonitrile in a 50:50 v/v ratio), sonicate for 10 minutes, and then dilute to the final volume with the diluent.[1] This creates a standard stock solution of 12.5 µg/ml. Further dilutions can be made from this stock to prepare working standard solutions.
Sample Solution (Ointment): Accurately weigh 5 g of the ointment formulation into a 100 ml volumetric flask.[1] The subsequent extraction procedure will depend on the ointment base but generally involves dissolution in a suitable organic solvent, followed by filtration to remove insoluble excipients.
Forced Degradation Studies
To establish the stability-indicating nature of an HPLC method, forced degradation studies are performed. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: The drug is subjected to high temperatures in a dry heat oven.
-
Photolytic Degradation: The drug is exposed to UV light.
The goal of these studies is to demonstrate that the analytical method can effectively separate the intact drug from any degradation products, ensuring that the measured analyte peak is free from interference.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of a stability-indicating HPLC method for this compound.
Caption: Logical workflow for HPLC method development and validation.
Caption: Standard solution preparation workflow.
Conclusion
The presented data highlights that several robust and reliable stability-indicating HPLC methods have been developed and validated for the determination of this compound. The choice of a specific method will depend on the available instrumentation, the nature of the formulation, and the specific requirements of the analysis. The provided information serves as a valuable starting point for researchers and analytical scientists in selecting or developing a suitable HPLC method for their needs. It is essential to perform a thorough method validation in the user's own laboratory to ensure its suitability for the intended application.
References
Unveiling the Potency Landscape of Fluocinolone Acetonide Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relative potency of different fluocinolone (B42009) acetonide formulations is critical for optimizing therapeutic outcomes in dermatological applications. This guide provides a comprehensive comparison of various formulations, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate vehicle for specific research and development needs.
Fluocinolone acetonide, a synthetic fluorinated corticosteroid, is a cornerstone in the treatment of various inflammatory skin conditions due to its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] The efficacy of this compound is not solely dependent on its intrinsic activity but is significantly influenced by the pharmaceutical vehicle in which it is formulated. These formulations, typically creams, ointments, gels, and solutions, govern the drug's penetration through the epidermal barrier and its subsequent bioavailability at the target site. This guide delves into the comparative potency of these formulations, primarily assessed through the widely accepted vasoconstrictor assay, and explores their anti-inflammatory effects at a cellular level.
Comparative Potency: Insights from Vasoconstrictor Assays
The vasoconstrictor assay, or skin blanching test, is the gold standard for determining the bioequivalence and relative potency of topical corticosteroid formulations.[2] This in vivo assay measures the degree of skin pallor induced by the corticosteroid, which correlates with its anti-inflammatory activity.[3]
A study comparing commercially available formulations of this compound (0.025%) revealed a clear hierarchy in potency. The cream formulation was found to be more potent than the ointment, with the gel exhibiting intermediate strength.[4] While specific quantitative data from this comparative study is not publicly available, the qualitative ranking provides valuable guidance for formulation selection.
To illustrate the type of quantitative data generated in such assays, a separate study on a generic 0.025% this compound ointment provides vasoconstrictor scores based on a visual 4-point scale. Although this study focused on the effects of dilution, the data for the full-strength ointment serves as a reference point.
| Formulation (0.025%) | Mean Vasoconstrictor Score (at 18 hours) |
| Ointment | 1.55 |
In Vitro Anti-inflammatory Activity: A Deeper Look
Beyond the macroscopic effects observed in vasoconstrictor assays, the anti-inflammatory potency of this compound can be quantified at the cellular level by measuring its ability to inhibit the release of pro-inflammatory cytokines.
A study investigating the effects of this compound on human THP-1 derived foam cells (a model relevant to inflammatory conditions) demonstrated a significant reduction in the secretion of several key inflammatory mediators. While this study did not compare different topical formulations, it provides valuable quantitative data on the intrinsic anti-inflammatory activity of this compound.
| Cytokine | Concentration of this compound | % Reduction in Secretion |
| CD14 | 1 µg/mL | ~40% |
| M-CSF | 1 µg/mL | ~35% |
| MIP-3α | 1 µg/mL | ~50% |
| TNF-α | 1 µg/mL | ~60% |
Note: This data demonstrates the anti-inflammatory effect of this compound in a specific in vitro model and does not represent a direct comparison of different topical formulations.[5]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, detailed experimental protocols are essential. Below are standardized methodologies for the vasoconstrictor assay and an in vitro cytokine inhibition assay.
Vasoconstrictor Assay Protocol
This protocol is based on the Stoughton-McKenzie method, a widely accepted procedure for assessing the potency of topical corticosteroids.[6]
Objective: To determine the relative potency of different this compound formulations by measuring their skin blanching effect.
Materials:
-
Healthy human volunteers with normal skin on their forearms.
-
The this compound formulations to be tested (e.g., cream, ointment, gel).
-
Occlusive dressings.
-
Skin marker.
-
Chromameter or a validated visual scoring scale (e.g., 0-4, where 0 = no blanching and 4 = maximal blanching).
Procedure:
-
Site Selection and Marking: Select and mark multiple 1 cm² sites on the flexor surface of the forearms of the volunteers.
-
Baseline Measurement: Before applying the formulations, measure the baseline skin color of each site using a chromameter or by visual assessment.
-
Application: Apply a standardized amount (e.g., 10 µL) of each formulation to the designated sites.
-
Occlusion: Cover each application site with an occlusive dressing for a specified period (e.g., 6 or 16 hours).[4][6]
-
Removal and Cleaning: After the occlusion period, remove the dressings and gently clean the sites.
-
Vasoconstriction Assessment: At predetermined time points after removal (e.g., 2, 4, 6, 18, and 24 hours), measure the degree of skin blanching at each site using a chromameter or a blinded, trained observer using a visual scoring scale.
-
Data Analysis: Calculate the mean vasoconstriction score for each formulation at each time point. The area under the effect curve (AUEC) can also be calculated to represent the total vasoconstrictor response over time.
In Vitro Cytokine Inhibition Assay Protocol
This protocol outlines a general method for assessing the anti-inflammatory effects of this compound formulations on cultured immune cells.
Objective: To quantify the inhibition of pro-inflammatory cytokine production by different this compound formulations in vitro.
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) or another inflammatory stimulus.
-
The this compound formulations to be tested (solubilized in a suitable vehicle).
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
Procedure:
-
Cell Culture: Culture the cells under standard conditions. If using THP-1 cells, differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Treatment: Pre-incubate the cells with various concentrations of the this compound formulations for a specified period (e.g., 1 hour).
-
Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the cell cultures to induce cytokine production.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine secretion into the culture medium.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the this compound formulations compared to the stimulated control (cells treated with LPS only).
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). The following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing potency.
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Standard Experimental Workflow for the Vasoconstrictor Assay.
Conclusion
The choice of formulation for this compound significantly impacts its potency and, consequently, its therapeutic efficacy. Evidence from vasoconstrictor assays indicates that creams are generally more potent than ointments, with gels falling in between. While direct quantitative comparisons across all formulations from a single study are limited, the available data and established testing protocols provide a robust framework for researchers to assess and compare the relative potency of different this compound formulations. By understanding the nuances of each formulation and employing standardized experimental methodologies, researchers can make more informed decisions in the development of novel and effective dermatological therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Topical formulations of this compound. Are creams, gels and ointments bioequivalent and does dilution affect activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential of this compound to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmp-compliance.org [gmp-compliance.org]
Unveiling the Transcriptomic Landscape: A Comparative Analysis of Fluocinolone Acetonide and Other Glucocorticoids
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the molecular mechanisms of glucocorticoids is paramount for targeted therapeutic development. This guide provides a comparative analysis of the transcriptomic effects of fluocinolone (B42009) acetonide (FA) against other prominent glucocorticoids, supported by experimental data to illuminate their distinct and shared genomic signatures.
Fluocinolone acetonide, a synthetic fluorinated corticosteroid, is a potent anti-inflammatory and immunosuppressive agent.[1] Like other glucocorticoids, its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to widespread changes in gene expression.[1][2] However, the specific transcriptomic footprint of FA can differ significantly from other glucocorticoids, influencing their clinical efficacy and adverse effect profiles. This guide delves into these differences, presenting key data from transcriptomic studies.
Comparative Transcriptomic Analysis: this compound vs. Other Glucocorticoids
A key study directly compared the transcriptomic profiles of this compound (FA), dexamethasone (B1670325) (DEX), and triamcinolone (B434) acetonide (TA) in human trabecular meshwork (TM) cells. The study revealed both a common set of regulated genes and a unique genomic signature for each compound.[3][4]
In two different primary human TM cell lines (TM 86 and TM 93), a significant number of genes were commonly regulated by all three glucocorticoids. Specifically, 1,968 genes in TM 86 and 1,150 genes in TM 93 were identified as being commonly modulated.[3][4] Among these were well-known glucocorticoid-responsive genes such as FKBP5, MYOC, and ANGPTL7.[4]
Despite this overlap, each glucocorticoid also regulated a unique set of genes, highlighting their distinct pharmacological profiles. Pathway analysis revealed that these uniquely regulated genes were associated with different signaling pathways.[3][4]
Table 1: Differential Signaling Pathway Regulation by Glucocorticoids in Human Trabecular Meshwork Cells [3][4]
| Cell Line | Dexamethasone (DEX) | This compound (FA) | Triamcinolone Acetonide (TAA) |
| TM 86 | TGF-β signaling, RNA post-transcriptional modifications | FGF signaling, Lipid metabolism | Wnt/β-catenin signaling, Cell morphology |
| TM 93 | PPAR/RXR activation, Histone methylation | Hypoxia signaling, Cell cycle | 14-3-3-mediated signaling, Cell adhesion |
Transcriptomic Effects of this compound on Skin
A comprehensive study on the effects of chronic FA treatment on mouse skin identified 4,229 differentially expressed genes.[2][5] Downregulated genes were primarily involved in cell-cycle progression and extracellular matrix (ECM) organization, while upregulated genes were associated with lipid metabolism.[2][5] These findings provide a molecular basis for some of the known side effects of topical corticosteroids, such as skin atrophy.
Notably, the study also found that many of these transcriptomic changes were reversible, with the gene expression profile largely returning to normal within two weeks after cessation of treatment.[2][5]
Broader Glucocorticoid Transcriptomic Effects
Other studies have shed light on the transcriptomic effects of different glucocorticoids in various contexts:
-
Clobetasol (B30939) Propionate (B1217596) (CBP): A potent topical glucocorticoid, CBP was found to induce global changes in the human skin transcriptome, affecting 3,524 genes. The study highlighted the complex regulatory networks involving non-coding RNAs and transcription factors.[6]
-
Dexamethasone (DEX): In breast epithelial cells, DEX was shown to induce the expression of several survival genes, including SGK-1 and MKP-1, which are associated with the inhibition of apoptosis.[7][8] This illustrates the cell-type-specific nature of glucocorticoid action.
-
Prednisolone (B192156): A study on a T-cell leukemia cell line treated with different concentrations of prednisolone revealed opposing gene expression patterns at low and high concentrations, suggesting a complex dose-response relationship in the regulation of glucocorticoid resistance.[9]
Experimental Protocols
The transcriptomic data presented in this guide were generated using established molecular biology techniques, primarily microarray analysis and RNA sequencing (RNA-Seq).
Microarray Analysis (as described for DEX, FA, and TA comparison in TM cells)[3][4]
-
Cell Culture and Treatment: Primary human trabecular meshwork cells (TM 86 and TM 93) were cultured and treated with 1 µM of dexamethasone, this compound, or triamcinolone acetonide for 24 hours.
-
RNA Extraction and Microarray Hybridization: Total RNA was extracted from the treated cells. The quality and quantity of RNA were assessed, and the RNA was then labeled and hybridized to Agilent whole human genome microarrays.
-
Data Analysis: The microarrays were scanned, and the resulting data were analyzed using software packages like Rosette Resolver to identify differentially expressed genes. Pathway analysis was performed using tools such as Ingenuity Pathway Analysis (IPA) to identify the biological pathways and functions associated with the regulated genes.
RNA Sequencing (RNA-Seq) (a general workflow)[10][11]
-
RNA Isolation: Total RNA is isolated from the cells or tissues of interest.
-
Library Preparation: The extracted RNA is converted into a library of cDNA fragments. This process typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to a reference genome or transcriptome. Gene expression levels are quantified by counting the number of reads that map to each gene. Differentially expressed genes between different conditions are identified using statistical methods. Finally, pathway and gene ontology analyses are performed to interpret the biological significance of the differentially expressed genes.
Visualizing Glucocorticoid Action
To better understand the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Generalized Glucocorticoid Signaling Pathway.
Caption: A Typical Transcriptomic Analysis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Glucocorticoids with different chemical structures but similar glucocorticoid receptor potency regulate subsets of common and unique genes in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Transcriptomic and Proteomic Changes in the Skin after Chronic this compound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microarray analysis reveals glucocorticoid-regulated survival genes that are associated with inhibition of apoptosis in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cDNA microarray analysis of a glucocorticoid treated acute lymphoblastic leukemia cell line | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Unraveling the Mechanism of Fluocinolone Acetonide: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of fluocinolone (B42009) acetonide's mechanism of action with other corticosteroids, emphasizing the pivotal role of knockout models in elucidating its primary signaling pathways. By leveraging experimental data from studies on glucocorticoid and mineralocorticoid receptor knockout mice, we can infer and confirm the molecular cascade initiated by this potent synthetic corticosteroid.
Fluocinolone acetonide, a high-potency topical corticosteroid, is widely used for its anti-inflammatory and immunosuppressive properties.[1] Its efficacy is attributed to its function as a potent agonist of the glucocorticoid receptor (GR). Binding of this compound to the cytosolic GR triggers a conformational change, leading to the dissociation of heat shock proteins and subsequent translocation of the GR-ligand complex into the nucleus.[1] Within the nucleus, this complex modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, a process known as transactivation, or by interacting with other transcription factors to repress their activity, a process called transrepression.[1]
The anti-inflammatory effects of this compound are primarily mediated by the GR-dependent transrepression of pro-inflammatory genes, such as those encoding cytokines (e.g., TNF-α, IL-6) and chemokines, and the transactivation of anti-inflammatory genes.[2]
Confirming the Central Role of the Glucocorticoid Receptor
To definitively establish the GR as the primary mediator of this compound's action, experiments utilizing GR knockout (GR-KO) mouse models are indispensable. While global GR-KO mice are not viable, dying shortly after birth due to respiratory failure, the use of conditional knockout models, where GR is deleted in specific cell types (e.g., keratinocytes, macrophages), has been instrumental.[3][4]
These studies consistently demonstrate that the anti-inflammatory effects of synthetic glucocorticoids are significantly diminished or completely abolished in the absence of GR.[3] For instance, macrophage-specific GR knockout mice show a reduced response to the anti-inflammatory effects of glucocorticoids in models of contact dermatitis.[3]
Distinguishing from Mineralocorticoid Receptor-Mediated Effects
While this compound has a high affinity for the GR, it, like other corticosteroids, can also bind to the mineralocorticoid receptor (MR). However, its anti-inflammatory actions are not considered to be significantly mediated by MR. Studies using MR knockout (MR-KO) mice have shown that MR plays a role in certain inflammatory processes, particularly in the cardiovascular system and kidneys.[2][5] However, in the context of skin inflammation, the GR is the dominant receptor for glucocorticoid-mediated immunosuppression. Epidermal-specific MR knockout mice have even shown increased sensitivity to inflammatory skin damage, suggesting a distinct role for MR in skin homeostasis.[5]
Comparative Potency of Topical Corticosteroids
The therapeutic efficacy of topical corticosteroids is often compared using the vasoconstrictor assay, which measures the degree of skin blanching.[6] This assay provides a reliable in vivo method for ranking the potency of different corticosteroids. This compound is classified as a medium to high-potency corticosteroid.[7][8]
| Corticosteroid | Potency Class | Relative Potency (approx. vs Hydrocortisone 1%) |
| Clobetasol Propionate 0.05% | Super-potent (Class I) | 600-1000x |
| Fluocinonide 0.05% | High-potency (Class II) | 50-100x |
| Betamethasone Dipropionate 0.05% | High-potency (Class II) | 50-100x |
| Mometasone Furoate 0.1% | High-potency (Class II-III) | 50-100x |
| This compound 0.025% | Medium-potency (Class IV-V) | 2-25x |
| Triamcinolone Acetonide 0.1% | Medium-potency (Class IV-V) | 2-25x |
| Hydrocortisone 1% | Low-potency (Class VII) | 1x |
Data compiled from multiple sources.[7][8]
Experimental Protocols
To confirm the GR-mediated mechanism of action of this compound, a series of experiments using conditional knockout mice are proposed.
Experimental Workflow: Confirming GR-Mediated Action of this compound
References
- 1. inotiv.com [inotiv.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. droracle.ai [droracle.ai]
- 7. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis [jove.com]
Safety Operating Guide
Proper Disposal of Fluocinolone Acetonide: A Guide for Laboratory Professionals
The proper disposal of fluocinolone (B42009) acetonide, a potent synthetic corticosteroid, is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As with many pharmaceutical compounds, its disposal is governed by stringent federal, state, and local regulations. This guide provides essential, step-by-step information for the safe handling and disposal of fluocinolone acetonide waste in a research or drug development setting.
Regulatory Framework
The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] A key provision under the EPA's Subpart P rule is the strict prohibition on disposing of hazardous waste pharmaceuticals down the drain (sewering).[2][3] All personnel handling this compound must be aware that it is their responsibility to determine if the waste meets the criteria for hazardous waste at the time of disposal.[4]
Step-by-Step Disposal Procedures
Step 1: Waste Characterization and Segregation Product residues of this compound should be managed as special hazardous waste.[5] While not specifically a P- or U-listed waste, some formulations may exhibit hazardous characteristics. For instance, a 0.01% this compound oil has been identified by one institution as a D001 hazardous waste due to ignitability.[6] As a best management practice, it is advisable to handle all discarded this compound as hazardous waste.[1] Segregate it from non-hazardous solid and liquid waste streams at the point of generation.
Step 2: Utilize Appropriate Personal Protective Equipment (PPE) Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE to prevent contact and inhalation.[7]
-
Hand Protection: Chemically compatible gloves.[4]
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[4][8]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[8]
Step 3: Containment and Labeling All this compound waste, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[3][8]
-
Label the container clearly with the words "Hazardous Waste Pharmaceuticals" and identify the contents, including "this compound".[3]
Step 4: Storage Store waste containers in a designated, secure satellite accumulation area or a central accumulation area. The storage location should be away from incompatible materials, particularly oxidizing agents.[4][8] Under Subpart P, waste can be stored on-site for up to one year.[3]
Step 5: Final Disposal The final disposal of this compound waste must be conducted through a licensed hazardous material disposal company.[5][9] This ensures the waste is transported, treated, and disposed of in compliance with all regulations. Incineration in a facility with an afterburner and scrubber is a common disposal method for pharmaceutical waste.[9] Never discharge this compound waste into sewers or waterways.[7]
Step 6: Spill Management In the event of a spill:
-
Evacuate and alert personnel in the immediate area.[7]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it into the designated hazardous waste container.[4][7][8]
-
For liquid spills: Absorb the spill with an inert material and place it in the hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent or solvent to remove any residual contamination.[4]
Data Presentation: Safety and Disposal Profile
The following table summarizes key quantitative and qualitative data for this compound relevant to its safe handling and disposal.
| Parameter | Value / Information | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 67-73-2 | [4] |
| Molecular Formula | C24H30F2O6 | [4] |
| RCRA Code | Potentially D001 (Ignitable) depending on formulation. User must determine. | [4][6] |
| Health Hazards | Suspected of damaging fertility or the unborn child; Causes damage to organs (endocrine system) through prolonged or repeated exposure. | [4][10] |
| Acute Oral Toxicity | LD50 (Rat): 400 – 1200 mg/kg | [4] |
| Bioaccumulation | Partition coefficient (Log Kow): 2.48 | [5] |
| Disposal Method | Offer to a licensed hazardous material disposal company; Incineration may be used. | [5][9] |
| Sewering | Strictly Prohibited | [2][3][7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. EPA Ruling On Hazardous Waste Pharmaceuticals | Stericycle [stericycle.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. pccarx.com [pccarx.com]
- 6. luriechildrens.org [luriechildrens.org]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. fishersci.com [fishersci.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fluocinolone Acetonide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fluocinolone Acetonide, a potent corticosteroid. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE to be used at all stages of handling, from preparation to disposal.
| PPE Category | Recommendation | Detailed Specifications |
| Eye/Face Protection | Safety glasses with side shields | Recommended for all handling procedures. A face shield or goggles may be necessary if there is a potential for splashing or if corrosive materials are present.[1] |
| Hand Protection | Chemically compatible gloves | Nitrile or other synthetic non-latex gloves are recommended, especially for individuals with latex sensitivities.[1][2] For enhanced protection and to minimize contamination, wearing two pairs of gloves is advised. The outer pair should be removed after handling and cleanup, and the inner pair after all other PPE has been removed.[1][2] |
| Protective Clothing | Disposable lab coat or isolation gown | A disposable lab coat or isolation gown worn over street clothes is recommended for handling laboratory-scale quantities.[2] For larger quantities, dedicated work clothing and booties may be necessary to prevent contamination from being taken home.[2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a risk of inhaling dust, mists, or vapors.[2] A complete respiratory protection program, compliant with OSHA 29 CFR 1910.134, should be in place.[2] |
Procedural Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented. This process covers the entire handling lifecycle, from initial preparation to final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: It is recommended to use a designated area for handling potent materials like this compound.[1][2]
-
Ventilation: Ensure adequate ventilation. Airborne exposure should be managed through engineering controls such as general dilution ventilation, local exhaust ventilation, or process enclosure.[2]
-
Avoid Contact: As a general rule, avoid all contact with and inhalation of dust, mists, and vapors associated with the material.[1]
-
Hygiene: After removing gloves, wash hands and other exposed skin thoroughly.[1][2] Do not eat, drink, or smoke in the handling area.[3]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1][4]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Protective Gear: Do not touch damaged containers or spilled material without wearing appropriate protective clothing.[1][4]
-
Containment and Cleanup: Avoid the generation of dust during cleanup.[1] Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[1] Clean the surface thoroughly with a suitable detergent or solvent to remove any residual contamination.[1][2]
Disposal Plan:
All waste materials must be handled in accordance with local, state, and federal regulations.[3]
-
Product and Contaminated Materials: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[1][2] It is the responsibility of the user to determine if the product meets the criteria for hazardous waste at the time of disposal.[1]
-
Packaging: Decontaminate empty containers before disposal.[3]
First-Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.[1][2]
-
If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice.[5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
